Aerosol 22
Description
The exact mass of the compound Tetrasodium N-(3-carboxyl-1-sulfopropyl)-N-stearyl aspartate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
38916-42-6 |
|---|---|
Molecular Formula |
C26H43NNa4O10S |
Molecular Weight |
653.6 g/mol |
IUPAC Name |
tetrasodium;2-[(3-carboxylato-3-sulfonatopropanoyl)-octadecylamino]butanedioate |
InChI |
InChI=1S/C26H47NO10S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37;;;;/h21-22H,2-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37);;;;/q;4*+1/p-4 |
InChI Key |
XZPMQCKVOWVETG-UHFFFAOYSA-J |
SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Other CAS No. |
38916-42-6 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Aerosol® 22
Aerosol® 22, chemically known as Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate, is a highly hydrophilic anionic surfactant. It is recognized for its excellent compatibility with electrolytes and its efficacy as a dispersant for inorganic materials and as a solubilizing agent.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Composition
Aerosol® 22 is typically supplied as a 35% aqueous solution. The active ingredient is a complex sulfosuccinamate derivative.
| Property | Value | Reference(s) |
| Chemical Name | Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate | [3][4] |
| CAS Number | 3401-73-8, 38916-42-6 | [2][3] |
| Molecular Formula | C₂₆H₄₃NNa₄O₁₀S | [3][4] |
| Molecular Weight | 653.65 g/mol | [3][4] |
| Typical Composition | 35% Active Ingredient, 60% Water, 5% Ethyl Alcohol | [5] |
Physicochemical Properties
The following tables summarize the key physicochemical properties of Aerosol® 22. The data is primarily for the typical 35% solution as supplied.
General Properties
| Property | Value | Reference(s) |
| Appearance | Clear, slightly cloudy solution | [2] |
| Color (Gardner Scale) | 8 (maximum) | [2] |
| pH (as is) | 7.0 - 8.0 | [2] |
| Density | ~1.12 g/mL at 25°C | [2] |
| Specific Gravity | ~1.12 at 25°C | [2] |
| Viscosity | ~53 cP at 25°C | [2] |
| Flash Point (Closed Cup) | 59°C (137°F) | [2] |
| Freezing Point | Separates below 10°C (50°F) | [2] |
| Melting Point (of solids) | >200°C | [2] |
| Solids Content | 34% - 36% by weight | [2] |
Surface Activity
Aerosol® 22 is a potent surface-active agent, a property that underpins its utility as an emulsifier, dispersant, and solubilizer.[6][7]
| Property | Value | Reference(s) |
| Type | Anionic Surfactant | [2] |
| Surface Tension (0.1% solution) | 36 mN/m | [1] |
| Critical Micelle Concentration | 200 mg/L (0.02%) | [1] |
Solubility Profile
As a highly hydrophilic surfactant, Aerosol® 22 exhibits excellent solubility in aqueous systems. While a precise saturation limit is not typically measured for surfactants due to micelle formation, its high concentration in commercial solutions indicates significant water solubility.[8]
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of surfactants like Aerosol® 22 are outlined below.
Determination of Surface Tension (ASTM D1331-11)
This method covers the determination of surface tension of surfactant solutions using a force tensiometer.[9][10][11] The Du Noüy ring or Wilhelmy plate methods are commonly employed.[12]
Methodology:
-
Preparation of Solution: Prepare an aqueous solution of Aerosol® 22 at the desired concentration (e.g., 0.1% w/v) using deionized water.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using a weight of known mass.
-
Apparatus Setup:
-
Use a clean platinum Du Noüy ring or Wilhelmy plate.
-
Place the test solution in a sample vessel, ensuring the temperature is controlled (e.g., 25°C).
-
-
Measurement:
-
Immerse the ring or plate into the solution.
-
Slowly raise the sample vessel, causing the ring or plate to be pulled through the surface.
-
The instrument records the force required to pull the ring/plate through the interface.
-
-
Calculation: The surface tension is calculated from the measured force, taking into account the dimensions of the ring or plate and applying necessary correction factors.
Determination of Critical Micelle Concentration (CMC)
The CMC is determined by measuring the surface tension of a series of solutions with increasing surfactant concentrations. The concentration at which the surface tension ceases to decrease significantly is the CMC.[5][13]
Methodology:
-
Prepare Stock Solution: Create a concentrated stock solution of Aerosol® 22 in deionized water.
-
Create Dilution Series: Prepare a series of dilutions from the stock solution, spanning a range of concentrations both below and above the expected CMC (200 mg/L).
-
Measure Surface Tension: For each dilution, measure the surface tension using the protocol described previously (e.g., ASTM D1331-11).
-
Plot Data: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
Determine CMC: The plot will show a region where surface tension decreases linearly with log C, followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of the graph.
Determination of Water Solubility (Adapted from OECD Guideline 105)
The OECD Guideline 105 describes methods for determining the water solubility of substances.[14][15] For surfactants, which form micelles rather than a simple saturated solution, this test is considered challenging.[8] The flask method is generally applicable for substances with solubility above 10 mg/L.
Methodology:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
-
Equilibration:
-
Add an excess amount of Aerosol® 22 to a known volume of deionized water in a flask.
-
Agitate the mixture at a controlled temperature (e.g., 20°C) for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
-
Phase Separation:
-
Allow the solution to stand at the test temperature to allow for the separation of undissolved material.
-
Centrifuge the sample to aid in the separation of the aqueous phase.
-
-
Analysis:
-
Carefully extract a sample from the aqueous phase.
-
Determine the concentration of Aerosol® 22 in the sample using a suitable analytical method (e.g., HPLC, titration).
-
-
Reporting: The water solubility is reported as the mass of the solute per volume of the solvent.
References
- 1. irp.cdn-website.com [irp.cdn-website.com]
- 2. Aerosol 22 :ÈÇÐÁ¦Ç°Á¤º¸[ÈÇÐDatabase] - ÀÎÆ÷Äͽº(ÁÖ) [infochems.co.kr]
- 3. Tetrasodium dicarboxyethyl stearyl sulfosuccinamate | SIELC Technologies [sielc.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. Aerosol® 22 SURFACTANT | Syensqo [syensqo.com]
- 7. specialchem.com [specialchem.com]
- 8. tegewa.de [tegewa.de]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. biolinscientific.com [biolinscientific.com]
- 11. store.astm.org [store.astm.org]
- 12. surface-technology-germany.de [surface-technology-germany.de]
- 13. journals.stmjournals.com [journals.stmjournals.com]
- 14. Water Solubility | Scymaris [scymaris.com]
- 15. filab.fr [filab.fr]
Critical Micelle Concentration of Aerosol 22 in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding Critical Micelle Concentration (CMC)
The critical micelle concentration is a fundamental property of a surfactant, defined as the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[1] Below the CMC, surfactant molecules exist predominantly as individual monomers. As the concentration increases and reaches the CMC, the monomers self-assemble into spherical or cylindrical structures called micelles, with their hydrophobic tails oriented inward and their hydrophilic heads facing the aqueous solvent. This process is a key driver of the surfactant's detergency, emulsifying, and solubilizing properties.
Quantitative Data for Aerosol® 22 and Structurally Related Surfactants
A definitive, experimentally determined CMC value for Aerosol® 22 in aqueous solution has not been identified in a comprehensive literature search. However, by examining surfactants with similar structural features—specifically a long (C18) alkyl chain and an anionic head group—we can estimate a probable CMC range for Aerosol® 22.
Table 1: Critical Micelle Concentration of Structurally Related Anionic Surfactants in Aqueous Solution
| Surfactant Name | Chemical Structure | Alkyl Chain Length | CMC (mol/L) | Temperature (°C) | Measurement Method |
| Aerosol® 22 (Estimated) | Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate | C18 | Estimated low, likely < 1 x 10⁻³ | ~25 | - |
| Sodium Stearate | CH₃(CH₂)₁₆COONa | C18 | 9.5 x 10⁻⁴ | 25 | Conductometry[2][3] |
| Dioctyl Sodium Sulfosuccinate (Aerosol® OT) | C₂₀H₃₇NaO₇S | 2 x C8 (branched) | 2.0 - 6.0 x 10⁻⁴ | Not Specified | Various[4][5] |
Note: The CMC of Aerosol® 22 is expected to be low due to its long C18 hydrophobic chain.
Experimental Protocols for CMC Determination
The CMC of a surfactant can be determined through various experimental techniques that detect the changes in the physicochemical properties of the solution as a function of surfactant concentration. The point at which a distinct change in the slope of the measured property versus concentration is observed corresponds to the CMC.
Surface Tensiometry
This is one of the most common methods for CMC determination.
Methodology:
-
Preparation of Stock Solution: A concentrated stock solution of the surfactant (e.g., Aerosol® 22) in deionized water is prepared.
-
Serial Dilutions: A series of solutions with decreasing surfactant concentrations are prepared from the stock solution.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).
-
Data Plotting: The surface tension is plotted against the logarithm of the surfactant concentration.
-
CMC Determination: The plot will show a region where the surface tension decreases linearly with the log of the concentration. Above a certain concentration, the surface tension will plateau. The CMC is the concentration at the intersection of the two linear portions of the graph.[6]
Conductivity Measurement
This method is suitable for ionic surfactants like Aerosol® 22.
Methodology:
-
Solution Preparation: Similar to surface tensiometry, a series of surfactant solutions of varying concentrations are prepared.
-
Conductivity Measurement: The electrical conductivity of each solution is measured using a conductivity meter.
-
Data Plotting: The conductivity is plotted against the surfactant concentration.
-
CMC Determination: The plot will exhibit two linear regions with different slopes. The CMC is determined from the intersection of these two lines. Below the CMC, the conductivity increases steadily with concentration. Above the CMC, the rate of increase in conductivity with concentration is lower due to the formation of micelles which have a lower mobility than the individual ions.
Fluorescence Spectroscopy
This technique utilizes a fluorescent probe that is sensitive to the polarity of its microenvironment.
Methodology:
-
Probe Selection: A hydrophobic fluorescent probe (e.g., pyrene) is chosen.
-
Solution Preparation: A series of surfactant solutions are prepared, each containing a small, constant amount of the fluorescent probe.
-
Fluorescence Measurement: The fluorescence emission spectrum of the probe is recorded for each solution. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is particularly sensitive to the polarity of the environment.
-
Data Plotting: The I₁/I₃ ratio is plotted against the surfactant concentration.
-
CMC Determination: Below the CMC, the probe is in a polar aqueous environment, resulting in a high I₁/I₃ ratio. Above the CMC, the probe partitions into the nonpolar interior of the micelles, causing a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of this plot.[7]
Visualizing Experimental and Conceptual Frameworks
Experimental Workflow for CMC Determination
Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).
Conceptual Diagram of Micellization
Caption: The process of micelle formation as surfactant concentration increases.
Factors Influencing the CMC of Aerosol® 22
The CMC of an ionic surfactant like Aerosol® 22 in an aqueous solution is influenced by several factors:
-
Structure of the Surfactant:
-
Hydrophobic Chain: The long C18 alkyl chain of Aerosol® 22 is a dominant factor, leading to a lower CMC compared to surfactants with shorter chains. Longer hydrophobic chains favor micellization to minimize their contact with water.
-
Hydrophilic Head Group: The bulky and ionic nature of the tetrasodium N-(1,2-dicarboxyethyl)-sulfosuccinamate head group will influence the packing of the monomers in the micelle and can increase the CMC compared to a surfactant with a smaller head group.
-
-
Temperature: The effect of temperature on the CMC of ionic surfactants is complex. Initially, an increase in temperature may decrease the CMC by reducing the hydration of the hydrophilic head groups. However, at higher temperatures, the disruption of the structured water around the hydrophobic tails can lead to an increase in the CMC.
-
Presence of Electrolytes: The addition of electrolytes (salts) to a solution of an ionic surfactant like Aerosol® 22 will decrease the CMC. The counter-ions from the electrolyte shield the electrostatic repulsion between the charged head groups of the surfactant molecules, thereby promoting micelle formation at a lower concentration.
-
pH of the Solution: The carboxylate groups in the head of Aerosol® 22 are sensitive to pH. At low pH, protonation of these groups would reduce the charge and the electrostatic repulsion, likely leading to a lower CMC.
-
Presence of Organic Additives: The addition of organic molecules can either increase or decrease the CMC. For instance, short-chain alcohols can increase the CMC by improving the solvency of the monomers in the bulk solution. Conversely, hydrophobic organic molecules can be incorporated into the micelles, which can lower the CMC.
Conclusion
While a precise experimental value for the critical micelle concentration of Aerosol® 22 in aqueous solution is not currently documented in readily accessible literature, an estimation based on its molecular structure places it in the low millimolar to sub-millimolar range. For researchers and professionals in drug development, the detailed experimental protocols provided in this guide offer a clear path to determining the CMC of Aerosol® 22 under specific formulation conditions. A thorough understanding of the factors influencing the CMC is crucial for optimizing the performance of formulations containing this versatile surfactant.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Critical MicelleDetermination of Critical Micelle Concentration (CMC) of Sodium Stearate and FESEM Study | Intellectual Inception: A Multidisciplinary Research Journal of Bhojpur Campus [nepjol.info]
- 4. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 5. SODIUM DIOCTYL SULFOSUCCINATE (WETTING AGENT) - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Aerosol 22 technical data sheet and specifications
This technical guide provides a comprehensive overview of Aerosol 22, a sulfosuccinate-based surfactant, with a focus on its technical specifications, potential applications in research, and methodologies relevant to drug development professionals.
Core Technical Specifications
This compound, chemically identified as Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate, is a highly hydrophilic anionic surfactant.[1][2] It is recognized for its excellent performance as a dispersant, solubilizing agent, and emulsifier.[3][4][5]
Chemical and Physical Properties
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Source |
| Chemical Name | Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate | [1] |
| CAS Number | 38916-42-6 | [6][7] |
| Molecular Formula | C26H48NNaO10S | [6][8] |
| Molecular Weight | 589.72 g/mol (some sources cite ~653 g/mol ) | [1][6] |
| EINECS Number | 254-187-0 | [7] |
| Physical Property | Value | Conditions | Source |
| Appearance | Clear, slightly cloudy solution | 25°C | [1] |
| Density | ~1.12 g/mL | 25°C | [6][9] |
| Specific Gravity | ~1.12 | 25°C | [1] |
| pH | 7-8 | As is | [1] |
| Flash Point | 54 °C (137 °F) | Closed Cup | [1][6] |
| Melting Point (of solids) | >200 °C (>392 °F) | - | [1] |
| Freezing Point | Separates below 10 °C (50 °F) | - | [1] |
| Solids Content | 34-36% by weight | - | [1] |
| Solvent | Water and alcohol | - | [1] |
| Viscosity | ~53 cps | Brookfield RVF, No 1 spindle, 20 rpm at 25°C | [1] |
Applications in Research and Development
This compound's primary function is as a surface-active agent. Its utility spans various industrial and research applications, particularly in the formation and stabilization of emulsions and dispersions.[3][4]
Emulsion Polymerization
This compound is an effective primary or secondary emulsifier in emulsion polymerization processes.[3][4] It aids in the formation of small particle size acrylic and styrene-acrylic emulsions, contributing to the mechanical stability of the resulting latex.[3]
Drug Formulation and Delivery
While not extensively documented specifically for this compound, sulfosuccinate surfactants are known to be used in pharmaceutical formulations.[10] They can act as wetting agents, emulsifiers, and solubilizers to improve the delivery of poorly soluble active pharmaceutical ingredients (APIs). A key area of interest is their potential to enhance drug absorption by increasing the permeability of intestinal epithelium.[11][12]
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the application of this compound and similar surfactants.
Emulsion Polymerization Protocol (General)
This protocol outlines a typical semi-continuous emulsion polymerization process where a surfactant like this compound can be utilized.
Materials and Equipment:
-
Jacketed glass reactor with a stirrer, condenser, and nitrogen inlet/outlet
-
Monomer and initiator feed pumps
-
Heating/cooling circulator
-
Monomers (e.g., methyl methacrylate, butyl acrylate)
-
Initiator (e.g., potassium persulfate)
-
This compound (or other sulfosuccinate surfactant)
-
Deionized water
-
Buffer (e.g., sodium bicarbonate)
Procedure:
-
Initial Charge: To the reactor, add a portion of the deionized water, buffer, and this compound.
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Heating: Heat the reactor to the desired reaction temperature (typically 70-85°C) while stirring.
-
Monomer Pre-emulsion: In a separate vessel, prepare a stable pre-emulsion of the monomers, the remaining deionized water, and this compound by gentle agitation.
-
Initiation: Once the reactor reaches the target temperature, add a portion of the initiator solution to the reactor.
-
Monomer Feed: After a few minutes, begin the continuous addition of the monomer pre-emulsion and the remaining initiator solution to the reactor over a period of 2-4 hours.
-
Reaction Completion: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete monomer conversion.
-
Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a fine mesh to remove any coagulum.
Evaluation of Surfactant-Enhanced Drug Absorption
This protocol describes a general workflow to assess the potential of a surfactant to enhance the oral absorption of a model drug.
Materials and Equipment:
-
Model drug (poorly absorbable)
-
This compound
-
Appropriate in vitro or in vivo model (e.g., Caco-2 cell monolayers, rat intestinal perfusion model)
-
Analytical instrumentation for drug quantification (e.g., HPLC, LC-MS/MS)
Procedure:
-
Formulation Preparation: Prepare solutions of the model drug with and without varying concentrations of this compound in a physiologically relevant buffer.
-
Permeability Assay (In Vitro):
-
Culture Caco-2 cells on permeable supports until a confluent monolayer with well-developed tight junctions is formed.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Apply the drug formulations to the apical side of the monolayers.
-
At predetermined time intervals, collect samples from the basolateral side.
-
Quantify the amount of drug transported across the monolayer.
-
-
Permeability Assay (In Vivo):
-
Utilize an appropriate animal model, such as the in situ rat intestinal perfusion model.
-
Perfuse a segment of the intestine with the drug formulations.
-
Collect the perfusate and blood samples at specified time points.
-
Analyze the samples to determine the extent of drug absorption.
-
-
Data Analysis: Compare the drug permeability and absorption in the presence and absence of this compound to determine its enhancement effect.
Mandatory Visualizations
Proposed Signaling Pathway for Sulfosuccinate-Enhanced Drug Absorption
The following diagram illustrates a proposed mechanism by which sulfosuccinate surfactants may enhance the permeability of intestinal epithelium for improved drug absorption. Studies suggest that some sulfosuccinates can modulate tight junction permeability, potentially through an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[11][13]
Caption: Proposed cAMP signaling pathway for enhanced drug absorption by this compound.
Experimental Workflow for Evaluating Surfactant-Enhanced Drug Absorption
This diagram outlines the logical flow of an experimental procedure to assess the efficacy of a surfactant in enhancing drug absorption.
Caption: Experimental workflow for evaluating surfactant-enhanced drug absorption.
References
- 1. This compound :ÈÇÐÁ¦Ç°Á¤º¸[ÈÇÐDatabase] - ÀÎÆ÷Äͽº(ÁÖ) [infochems.co.kr]
- 2. irp.cdn-website.com [irp.cdn-website.com]
- 3. specialchem.com [specialchem.com]
- 4. ulprospector.com [ulprospector.com]
- 5. This compound [nsm-na.com]
- 6. This compound CAS#: 38916-42-6 [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | 38916-42-6 [chemicalbook.com]
- 9. chemwhat.com [chemwhat.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Effect of surfactants on absorption through membranes III: effects of dioctyl sodium sulfosuccinate and poloxalene on absorption of a poorly absorbable drug, phenolsulfonphthalein, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of dioctyl sodium sulfosuccinate on cyclic AMP and prostaglandin E2 contents, and Na,K-ATPase, adenylate cyclase and phosphodiesterase activities in rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate, a versatile anionic surfactant commonly known by its trade name, Aerosol 22. This document elucidates the chemical structure, physicochemical properties, and key applications of this compound, with a particular focus on its emerging role in drug development. Detailed information on its function as a solubilizing agent, emulsifier in nano-formulations, and potential as a permeability enhancer is presented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmaceutical sciences, chemistry, and materials science.
Chemical Identity and Structure
Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate is a complex organic molecule characterized by a long hydrophobic octadecyl (C18) chain and a hydrophilic headgroup containing multiple carboxylate and a sulfonate functionality. This amphiphilic nature underpins its surface-active properties.
Synonyms:
-
Aerosol® 22
-
Tetrasodium dicarboxyethyl stearyl sulfosuccinamate
-
Tetrasodium N-octadecyl-N-(sulfosuccinyl)aspartate
CAS Numbers:
-
38916-42-6 (Primary)
-
3401-73-8 (Often associated with the L-aspartate form)
Molecular Formula: C₂₆H₄₃NNa₄O₁₀S
The structural formula reveals a succinic acid derivative backbone further functionalized to create a potent surfactant.
Caption: Chemical structure of Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate.
Physicochemical Properties
The physicochemical properties of Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate are critical to its function as a surfactant and its applications in various formulations.
| Property | Value | Reference(s) |
| Molecular Weight | ~653.64 g/mol | [1] |
| Appearance | Varies, can be a clear to slightly cloudy liquid | [2] |
| Density | ~1.12 g/mL at 25°C | [3] |
| Flash Point | 54 °C | [3] |
| Solubility | Soluble in water | [4] |
| Chemical Category | Anionic Surfactant, Sulfosuccinate | [5] |
Synthesis and Manufacturing
While specific, detailed industrial synthesis protocols are often proprietary, the general synthesis of sulfosuccinamate surfactants involves a multi-step process. A plausible synthetic route for Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate would likely involve the following key reactions:
-
Amidation: Reaction of octadecylamine with maleic anhydride to form N-octadecylmaleamic acid.
-
Michael Addition: The N-octadecylmaleamic acid then undergoes a Michael addition with the amino group of aspartic acid.
-
Sulfonation: The double bond in the maleic-derived portion of the molecule is sulfonated using a suitable sulfonating agent, such as sodium bisulfite.
-
Neutralization: The final step involves neutralization with four equivalents of sodium hydroxide to form the tetrasodium salt.
Caption: Plausible synthetic pathway for the target compound.
Analytical Methodologies
The characterization and quantification of Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate in various matrices are crucial for quality control and research purposes.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Experimental Protocol (General Method):
-
Column: A reverse-phase column, such as a C8 or C18, is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detector: Charged Aerosol Detector (CAD). The principle involves nebulizing the column eluent, charging the resulting aerosol particles, and measuring the charge, which is proportional to the analyte mass.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the long alkyl chain (a broad multiplet in the aliphatic region), as well as distinct signals for the protons on the dicarboxyethyl and sulfosuccinamate moieties.
-
¹³C NMR: The carbon NMR spectrum would provide detailed information on the carbon skeleton, with distinct chemical shifts for the carbonyl carbons, the carbons attached to the nitrogen and sulfur atoms, and the carbons of the octadecyl chain.
Applications in Drug Development
The unique properties of Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate make it a valuable excipient in pharmaceutical formulations, particularly in the context of modern drug delivery systems.
Solubilizing Agent for Poorly Water-Soluble Drugs
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability. As a surfactant, Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate can form micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate lipophilic drug molecules, thereby increasing their apparent solubility in the aqueous medium.
Emulsifier for Nanoemulsions and Nanoparticle Systems
Caption: Role in nanoemulsion drug delivery systems.
Permeability Enhancer
Anionic surfactants have been shown to interact with biological membranes, potentially leading to an increase in their permeability.[9][10] This effect can be harnessed to enhance the absorption of drugs that have poor membrane permeability. The proposed mechanism involves the transient disruption of the lipid bilayer of epithelial cells, which can facilitate the paracellular or transcellular transport of drug molecules.[11][12] However, it is crucial to carefully evaluate the concentration-dependent effects to ensure the safety and reversibility of this membrane perturbation.
Caption: Interaction with biological membranes.
Safety and Biocompatibility
The safety and biocompatibility of any excipient are of paramount importance in drug development. The available safety data for Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate indicates that it may cause mild skin and eye irritation.[13] As with all surfactants, its effects on biological membranes are concentration-dependent. At low concentrations, it can be well-tolerated, while at higher concentrations, it may lead to cell lysis. Therefore, careful dose-finding and toxicity studies are essential when considering this compound for a new pharmaceutical formulation. Further research into the long-term biocompatibility and potential immunogenicity is warranted for specific drug delivery applications.
Conclusion
Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate is a highly functional anionic surfactant with established applications in various industries and growing potential in the field of drug development. Its ability to act as a solubilizing agent, an emulsifier for advanced drug delivery systems like nanoemulsions, and a potential permeability enhancer makes it a compound of significant interest to pharmaceutical scientists. Future research should focus on detailed mechanistic studies of its interaction with biological systems and comprehensive biocompatibility assessments to fully realize its potential in creating safer and more effective drug products.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. EP1811981B1 - Process for the preparation of suspension aerosol formulations, wherein the particles are formed by precipitation inside an aerosol canister - Google Patents [patents.google.com]
- 3. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct observation of interactions between supported lipid bilayers and surfactants - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. WO2001010961A1 - Aerosol formulations - Google Patents [patents.google.com]
- 10. HPLC-Charged Aerosol Detection for Surfactants and Emulsifiers | Thermo Fisher Scientific - IN [thermofisher.com]
- 11. Strategies to Enhance Drug Absorption via Nasal and Pulmonary Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectrumchemical.com [spectrumchemical.com]
The Solubility Profile of Aerosol 22 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aerosol 22, chemically identified as tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate, is a versatile anionic surfactant renowned for its efficacy as a highly hydrophilic surface-active agent, dispersant, and solubilizing agent.[1][2][3][4][5] Its unique molecular structure, combining both significant hydrophilic and hydrophobic moieties, allows it to exhibit excellent compatibility with electrolytes and function effectively as a primary and secondary emulsifier in polymerization processes.[1][3] This technical guide provides an in-depth overview of the solubility characteristics of this compound in various organic solvents, compiles available data, outlines experimental protocols for solubility determination, and presents a logical workflow for such assessments.
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes qualitative information from technical data sheets and provides a framework for experimental determination.
Chemical Structure and Properties
-
Chemical Name: Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate
-
CAS Number: 38916-42-6
-
Molecular Formula: C₂₆H₄₃NNa₄O₁₀S
-
Appearance: Typically a clear, slightly cloudy solution.
-
Key Features: High hydrophilicity, excellent electrolyte compatibility, effective dispersant and solubilizer.[1][3][5]
Solubility of this compound in Organic Solvents
This compound is characterized by its strong hydrophilic nature, which generally suggests higher solubility in polar solvents. However, its significant hydrophobic octadecyl chain also allows for interaction with less polar organic solvents. The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on general surfactant properties and available technical descriptions.
| Organic Solvent | Chemical Class | Expected Qualitative Solubility |
| Methanol | Alcohol (Polar, Protic) | Expected to be soluble |
| Ethanol | Alcohol (Polar, Protic) | Expected to be soluble |
| Isopropanol | Alcohol (Polar, Protic) | Expected to be soluble |
| Acetone | Ketone (Polar, Aprotic) | Expected to have some solubility |
| Toluene | Aromatic Hydrocarbon (Nonpolar) | Expected to have limited solubility |
Note: This table is based on general principles of surfactant solubility. Experimental verification is crucial for determining precise quantitative solubility.
Experimental Protocol for Solubility Determination
A standardized experimental protocol is essential for accurately determining the solubility of this compound in various organic solvents. The following outlines a general methodology that can be adapted for specific laboratory settings.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (as a solid or concentrated solution of known concentration)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Centrifuge
-
Spectrophotometer (or other suitable analytical instrument)
-
Syringe filters (solvent-compatible)
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The amount of this compound should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
Repeat this for each organic solvent to be tested.
-
-
Equilibration:
-
Place the sealed containers in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Stir the mixtures vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Phase Separation:
-
After equilibration, allow the solutions to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 12-24 hours) to allow the undissolved solid to settle.
-
Alternatively, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the aliquot through a syringe filter that is compatible with the solvent to remove any suspended solid particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique. Given the structure of this compound, techniques such as UV-Vis spectrophotometry (if a suitable chromophore exists or can be derivatized), High-Performance Liquid Chromatography (HPLC), or a specific titration method could be employed.
-
-
Data Calculation:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Experimental Workflow Diagram
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.
References
An In-depth Technical Guide to the Safe Laboratory Use of Aerosol 22
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for the laboratory use of Aerosol 22, a surface-active agent. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks to personnel.
Hazard Identification and Classification
This compound is a mixture that may cause mild skin and eye irritation.[1] It is classified as flammable and should be handled with caution.[1][2]
Toxicological and Physical Properties
A summary of the known toxicological and physical data for this compound and its components is presented below.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Tan liquid | [1] |
| Composition | 35% Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate, 5% Ethyl Alcohol, 60% Water | [2] |
| Odor | No information available | [1] |
Table 2: Toxicological Data
| Parameter | Value | Species | Component | Source |
| Acute Oral Toxicity (LD50) | 7060 mg/kg | Rat | Ethyl Alcohol | [2][3] |
Note: Toxicological data for the complete this compound mixture is limited. The provided data is for a primary component.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are paramount to minimizing exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Standard |
| Eye Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved |
| Hand Protection | Chemical impermeable gloves | EU Directive 89/686/EEC and the standard EN 374 |
| Body Protection | Fire/flame resistant and impervious clothing | N/A |
| Respiratory Protection | Full-face respirator if exposure limits are exceeded or irritation is experienced | NIOSH (US) or EN 149 (EU) approved |
Logical Workflow for PPE Selection
Caption: PPE Selection Workflow for this compound.
Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the substance.
4.1 Handling:
-
Work in a well-ventilated area.[4]
-
Wear suitable protective clothing, including gloves and eye protection.[4]
-
Avoid contact with skin and eyes.[4]
-
Prevent the formation of dust and aerosols.[4]
-
Ground all equipment to prevent static discharge.[1]
-
Keep away from heat, sparks, and open flames.[1]
-
Do not smoke when handling.[1]
4.2 Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from heat and sources of ignition.[1]
-
Store separately from incompatible materials and foodstuff containers.[1][4]
Emergency Procedures
In the event of an emergency, follow these protocols.
5.1 First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
5.2 Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[1]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]
5.3 Accidental Release Measures:
-
Ensure adequate ventilation.[4]
-
Remove all sources of ignition.[4]
-
Evacuate personnel to safe areas.[4]
-
Wear appropriate personal protective equipment.[4]
-
Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]
-
Contain the spill with inert material (e.g., vermiculite, dry sand, or earth) and place it in a suitable container for disposal.[1]
Experimental Workflow for Spill Response
Caption: Step-by-step spill response protocol.
Waste Disposal
Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[4] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge into sewer systems.[4]
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel are trained on these procedures and have access to the full Safety Data Sheet before working with this substance. Always perform a risk assessment for your specific experimental conditions.
References
Thermal Stability and Decomposition of Aerosol 22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the expected thermal stability and decomposition profile of Aerosol 22 (tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate). Due to a lack of publicly available experimental data specific to this compound, this guide synthesizes information from safety data sheets and the known thermal behavior of similar sulfonate-containing surfactants. The quantitative data presented are illustrative examples, and the decomposition pathways are proposed based on general chemical principles. Experimental verification is required for precise characterization.
Introduction
This compound, chemically known as tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate, is a versatile surfactant used in various industrial and pharmaceutical applications. Understanding its thermal stability and decomposition characteristics is crucial for ensuring product quality, safety, and stability, particularly in formulations subjected to heat during manufacturing, processing, or storage. This guide outlines the expected thermal behavior of this compound, details relevant experimental protocols for its analysis, and proposes potential decomposition pathways.
Thermal Stability Profile
The thermal stability of a compound is its ability to resist chemical change upon heating. For surfactants like this compound, thermal degradation can lead to loss of functionality, discoloration, and the generation of potentially hazardous byproducts.
General Observations
Safety data for this compound indicates that when heated to decomposition, it emits acrid smoke and irritating fumes.[1] This suggests a complex decomposition process involving the breakdown of the organic structure.
Quantitative Thermal Analysis (Illustrative Data)
| Parameter | Temperature (°C) | Weight Loss (%) | Method | Atmosphere |
| Onset of Decomposition (Tonset) | ~200 - 250 | ~5 | TGA | Inert (N2) |
| Maximum Decomposition Rate (Tmax) | ~280 - 350 | - | DTG | Inert (N2) |
| Final Decomposition Temperature | > 400 | > 80 | TGA | Inert (N2) |
| Glass Transition (Tg) | Not Applicable | - | DSC | Inert (N2) |
| Melting Point (Tm) | Not Determined | - | DSC | Inert (N2) |
Table 1: Illustrative Thermal Analysis Data for a Surfactant Similar to this compound.
Proposed Decomposition Pathway
The decomposition of this compound is expected to proceed through the cleavage of its ester and amide linkages, followed by the breakdown of the hydrocarbon chain and the sulfonate group.
Primary Decomposition Products
Upon initial heating, the ester and amide bonds are likely the most susceptible to cleavage, potentially leading to the formation of maleic or fumaric acid derivatives, octadecylamine, and sulfosuccinic acid derivatives.
Secondary Decomposition and Hazardous Products
At higher temperatures, further degradation of the primary products is expected. The long octadecyl chain will likely undergo random scission, producing a variety of smaller hydrocarbons. The sulfonate group can decompose to release sulfur oxides (SOx). Complete combustion would lead to the formation of carbon monoxide (CO) and carbon dioxide (CO₂).[1]
Experimental Protocols
To definitively determine the thermal stability and decomposition of this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
A small, accurately weighed sample of this compound (5-10 mg) is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
The weight of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots weight percentage versus temperature. The derivative of this curve (DTG) shows the rate of weight loss.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these events and with decomposition.
Methodology:
-
A small, accurately weighed sample of this compound (2-5 mg) is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC thermogram plots heat flow versus temperature, revealing endothermic and exothermic events.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.
Methodology:
-
The outlet of the TGA is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
As the sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.
-
This allows for the identification of the chemical nature of the decomposition products at different temperatures.
Visualizations
Experimental Workflow
Proposed Decomposition Pathway of this compound
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound is limited, this guide provides a framework for its characterization based on the behavior of similar chemical structures and established analytical techniques. For critical applications, it is imperative that researchers and drug development professionals conduct the detailed experimental protocols outlined herein to obtain precise data for this compound. This will ensure a thorough understanding of its thermal properties, enabling safe handling, optimized formulation, and prediction of its long-term stability.
References
Environmental fate and biodegradability of Aerosol 22
An in-depth technical guide on the environmental fate and biodegradability of Aerosol 22 is significantly hindered by a notable lack of publicly available quantitative data. This document synthesizes the limited information found in material safety data sheets (MSDS), product technical bulletins, and related research articles to provide a current understanding of the environmental profile of this surfactant.
Environmental Fate and Biodegradability
This compound, with the chemical name tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate, is an anionic surfactant. Despite its use in various applications, specific details regarding its environmental persistence, degradation pathways, and ultimate fate are not well-documented in the available literature.
Biodegradability Data
There is a consistent lack of specific quantitative data on the biodegradability of this compound. Key metrics used to assess the biodegradability of chemical substances are largely unavailable.
| Parameter | Value | References |
| Ready Biodegradability | Not readily biodegradable | [1] |
| Biochemical Oxygen Demand (BOD5) | Not available | [2][3] |
| Chemical Oxygen Demand (COD) | Not available | [2][3] |
| Products of Biodegradation | Possibly hazardous long-term degradation products may arise. The products of degradation are considered more toxic. | [2] |
Ecotoxicity Data
Comprehensive ecotoxicity data for this compound is also limited. Standard aquatic and terrestrial toxicity studies are not reported in the available documentation.
| Test Type | Result | References |
| Ecotoxicity | Not available | [2][4] |
| Phytotoxicity | Inhibited seed germination at high concentrations. Recommended for use at low concentrations (< 0.65 g/L) for seed coating. | [5][6] |
Experimental Protocols
Detailed experimental protocols for the environmental fate and biodegradability testing of this compound are not provided in the reviewed literature. The statement that this compound is "not readily biodegradable" suggests that it has likely failed to meet the stringent criteria of tests such as the OECD 301 series (e.g., 301A DOC Die-Away, 301B Modified Sturm, 301D Closed Bottle)[1]. However, without access to the specific study reports, the exact methodologies employed remain unknown.
Environmental Interactions
While direct environmental fate data is scarce, some studies provide insights into the interaction of this compound with environmental matrices:
-
Soil: this compound has been investigated for its ability to remediate metal-contaminated soils by enhancing the removal of heavy metals like cadmium, copper, lead, and zinc[7][8]. It has also been shown to affect the saturated hydraulic conductivity of loamy sand and sandy loam soils[9]. These studies, however, focus on the functional application of the surfactant rather than its environmental degradation.
Logical Assessment of Available Information
The following diagram illustrates the logical flow of the currently available information regarding the environmental properties of this compound.
Caption: Logical overview of available environmental information for this compound.
References
- 1. irp.cdn-website.com [irp.cdn-website.com]
- 2. scribd.com [scribd.com]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Physicochemical Upgrading of a Biodetergent for Application in the Industrial Energy Sector | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Environmental hazard of cadmium, copper, lead and zinc in metal-contaminated soils remediated by sulfosuccinamate formulation - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocol for the Preparation of Aerosol 22 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aerosol 22 is a versatile anionic surfactant, dispersant, and solubilizing agent utilized in a variety of research and development applications. It is typically supplied as a viscous solution containing 34-36% active solids in an aqueous-alcoholic solvent. Accurate and consistent preparation of stock and working solutions is critical for reproducible experimental results. This document provides a detailed protocol for the preparation, handling, and storage of this compound solutions in a laboratory setting.
Quantitative Data Summary
For ease of use and accurate preparation, the key quantitative properties of the commercial this compound solution are summarized in the table below.
| Property | Value | Notes |
| Active Ingredient | This compound | Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate |
| Concentration (as supplied) | 34-36% (w/w) solids | The exact percentage should be confirmed from the manufacturer's certificate of analysis. |
| Appearance | Clear to slightly cloudy, viscous liquid | |
| Solvent (as supplied) | Water and Alcohol | |
| Specific Gravity | ~1.12 g/mL | Useful for converting weight to volume. |
| pH (as supplied) | 7.0 - 8.0 |
Experimental Protocols
Materials and Equipment
-
This compound commercial solution
-
Deionized or distilled water (or other appropriate aqueous buffer)
-
Volumetric flasks (Class A)
-
Graduated cylinders
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Pipettes and sterile tips
-
Spatula or glass stirring rod
-
Beakers
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Protocol 1: Preparation of a 10% (w/v) this compound Active Ingredient Stock Solution
This protocol describes the preparation of a stock solution containing 10% (w/v) of the active this compound ingredient. This concentration may need to be adjusted based on specific experimental requirements.
Step 1: Calculation of Required Commercial Solution Volume
To prepare a stock solution with a specific weight/volume percentage of the active ingredient, the concentration of the commercial solution must be taken into account.
-
Formula:
-
Example Calculation for 100 mL of a 10% (w/v) Stock Solution:
-
Assuming the commercial solution is 35% (w/w) solids.
-
Volume of Commercial Solution (mL) = (100 mL × 0.10) / (0.35 × 1.12 g/mL)
-
Volume of Commercial Solution (mL) ≈ 25.5 mL
-
Step 2: Weighing the Commercial Solution (Recommended for Accuracy)
Due to the viscosity of this compound, accurately measuring by volume can be challenging. For higher precision, it is recommended to weigh the required amount of the commercial solution.
-
Formula:
-
Example Calculation:
-
Mass of Commercial Solution (g) = 25.5 mL × 1.12 g/mL
-
Mass of Commercial Solution (g) ≈ 28.6 g
-
Step 3: Dissolution Procedure
-
Add approximately 50-60% of the final desired volume of the solvent (e.g., 50-60 mL of deionized water for a 100 mL final volume) to a beaker equipped with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.
-
Slowly and carefully add the calculated amount (by weight or volume) of the this compound commercial solution to the vortex of the stirring solvent. To minimize foaming, avoid vigorous stirring that introduces excessive air.
-
Rinse the container used to weigh or measure the this compound with a small amount of the solvent and add it to the beaker to ensure a complete transfer.
-
Continue stirring until the this compound is completely dissolved. The solution should be clear or uniformly slightly cloudy. This may take some time due to the viscous nature of the concentrate. Gentle warming (to no more than 40°C) can aid dissolution but should be used with caution and only if compatible with the final application.
-
Once dissolved, quantitatively transfer the solution to a volumetric flask of the appropriate size (e.g., 100 mL).
-
Rinse the beaker with small portions of the solvent, adding the rinsings to the volumetric flask.
-
Carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
Protocol 2: Preparation of a 1% (w/v) Working Solution from a 10% (w/v) Stock Solution
This protocol describes the dilution of the prepared stock solution to a lower concentration for experimental use.
Step 1: Calculation of Required Stock Solution Volume
Use the dilution formula C₁V₁ = C₂V₂.
-
Formula:
-
V₁ = (C₂ × V₂) / C₁
-
Where:
-
C₁ = Concentration of the stock solution (10% w/v)
-
V₁ = Volume of the stock solution to be used
-
C₂ = Desired final concentration of the working solution (1% w/v)
-
V₂ = Desired final volume of the working solution
-
-
-
Example Calculation for 50 mL of a 1% (w/v) Working Solution:
-
V₁ = (1% × 50 mL) / 10%
-
V₁ = 5 mL
-
Step 2: Dilution Procedure
-
Pipette the calculated volume (5 mL) of the 10% (w/v) this compound stock solution into a 50 mL volumetric flask.
-
Add the diluent (e.g., deionized water or buffer) to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure thorough mixing.
Handling and Storage
-
Handling: Wear appropriate personal protective equipment, including gloves and safety glasses, when handling this compound solutions. Work in a well-ventilated area.
-
Storage of Commercial Solution: Store the original container of this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
-
Storage of Stock and Working Solutions: Aqueous solutions of this compound should be stored in tightly sealed containers. For short-term storage (days to a week), refrigeration at 2-8°C is recommended to inhibit microbial growth. For longer-term storage, the stability should be validated for the specific solvent and concentration used. Observe for any signs of precipitation or microbial contamination before use.
Mandatory Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
Application Notes and Protocols for Utilizing Aerosol® 22 as a Nanoparticle Dispersant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective dispersion of nanoparticles is a critical step in various research, development, and manufacturing processes, particularly within the pharmaceutical and materials science fields. Agglomeration of nanoparticles can significantly alter their physicochemical properties, leading to inconsistencies in experimental results and reduced efficacy of final products. Aerosol® 22, an anionic surfactant, presents potential as a dispersant for a range of nanoparticles due to its ability to reduce surface tension and promote the formation of stable, small particle size emulsions and dispersions.[1]
These application notes provide a generalized framework and protocols for the use of Aerosol® 22 as a dispersant for nanoparticles. It is important to note that specific experimental data on the use of Aerosol® 22 for nanoparticle dispersion is limited in publicly available literature. Therefore, the following protocols are based on general principles of nanoparticle dispersion using surfactants and should be considered as a starting point for developing material-specific methods. Optimization of these protocols for your specific nanoparticle type, concentration, and application is highly recommended.
Principle of Dispersion with Aerosol® 22
Aerosol® 22, chemically known as Tetrasodium dicarboxyethyl stearyl sulfosuccinamate, is a surface-active agent with both hydrophilic and hydrophobic moieties.[1] When introduced into a nanoparticle suspension, the hydrophobic portion of the surfactant molecule adsorbs onto the surface of the nanoparticles, while the hydrophilic portion extends into the surrounding aqueous medium. This creates a stabilizing layer around each nanoparticle, preventing re-agglomeration through electrostatic and steric hindrance. The result is a stable, well-dispersed nanoparticle suspension.
Applications in Research and Drug Development
The effective dispersion of nanoparticles is crucial in a multitude of applications, including:
-
Drug Delivery: Ensuring a uniform and stable dispersion of nanoparticulate drug carriers is essential for consistent dosing, predictable bioavailability, and targeted delivery.[2] The use of surfactants like Aerosol® 22 can improve the stability of these formulations.[3]
-
In Vitro and In Vivo Studies: Proper dispersion is critical for obtaining reproducible results in toxicological and efficacy studies of nanomaterials.
-
Materials Science: The performance of nanocomposites and coatings is highly dependent on the uniform distribution of nanoparticles within the matrix.
-
Aerosolized Formulations: For pulmonary drug delivery, achieving a stable nanoparticle aerosol with a controlled particle size is paramount for efficient lung deposition.[4]
Experimental Protocols
The following are generalized protocols for the dispersion of nanoparticles using Aerosol® 22. These should be adapted and optimized based on the specific characteristics of the nanoparticles and the intended application.
Protocol 1: Basic Aqueous Dispersion of Nanoparticles
Objective: To prepare a stable aqueous dispersion of nanoparticles using Aerosol® 22.
Materials:
-
Nanoparticle powder (e.g., metal oxides, carbon nanotubes, polymeric nanoparticles)
-
Aerosol® 22 surfactant
-
Deionized (DI) water or other suitable aqueous buffer
-
Ultrasonic bath or probe sonicator
-
Magnetic stirrer and stir bar
-
Glass vials or beakers
-
Pipettes
Procedure:
-
Preparation of Aerosol® 22 Stock Solution:
-
Prepare a stock solution of Aerosol® 22 in DI water. A typical starting concentration is 1% (w/v).
-
Gently heat and stir the solution to ensure complete dissolution. Allow to cool to room temperature before use.
-
-
Wetting the Nanoparticles:
-
Weigh the desired amount of nanoparticle powder and place it in a clean glass vial.
-
Add a small amount of the Aerosol® 22 stock solution to the powder to form a paste. This initial wetting step is crucial for preventing powder agglomeration when the bulk of the solvent is added.
-
-
Dispersion:
-
Gradually add the remaining volume of DI water or buffer to the nanoparticle paste while continuously stirring with a magnetic stirrer.
-
Add the required volume of the Aerosol® 22 stock solution to achieve the desired final surfactant concentration. The optimal concentration will need to be determined experimentally but can range from 0.01% to 1% (w/v) relative to the final suspension volume.
-
-
Sonication:
-
Place the vial containing the nanoparticle suspension in an ultrasonic bath or use a probe sonicator.
-
Sonicate the suspension for a predetermined time (e.g., 15-60 minutes for a bath sonicator, 2-10 minutes for a probe sonicator). The sonication parameters (time, power) should be optimized to achieve the desired particle size without causing damage to the nanoparticles.
-
-
Characterization:
-
After sonication, visually inspect the dispersion for any visible aggregates or sedimentation.
-
Characterize the particle size distribution and stability of the dispersion using techniques such as Dynamic Light Scattering (DLS), Zeta Potential analysis, and Transmission Electron Microscopy (TEM).
-
Protocol 2: Preparation of Nanoparticle-Loaded Aerosol Formulation
Objective: To formulate a nanoparticle dispersion suitable for aerosolization, for applications such as pulmonary drug delivery.
Materials:
-
Stable nanoparticle dispersion prepared as in Protocol 1
-
Propellant (e.g., hydrofluoroalkane - HFA) for pressurized metered-dose inhalers (pMDIs), or a suitable solvent for nebulization.
-
(Optional) Co-solvents or other excipients to improve formulation stability and aerosol performance.
Procedure:
-
Formulation for Nebulization:
-
The stable aqueous dispersion prepared using Protocol 1 can often be directly used in a nebulizer.
-
Ensure the viscosity and surface tension of the formulation are compatible with the specific nebulizer device to be used. Adjustments to the Aerosol® 22 concentration may be necessary.
-
-
Formulation for Pressurized Metered-Dose Inhaler (pMDI):
-
This is a more complex process that typically requires specialized equipment.
-
The nanoparticle dispersion needs to be formulated as a suspension in a liquefied propellant.
-
The concentration of Aerosol® 22 may need to be optimized to ensure stability of the nanoparticles within the non-aqueous propellant system.
-
The formulation is then filled into pMDI canisters under controlled temperature and pressure conditions.
-
-
Characterization of Aerosol Properties:
-
The generated aerosol should be characterized for its particle size distribution using techniques like cascade impaction or laser diffraction.
-
The fine particle fraction (FPF), which represents the proportion of particles in the respirable range (typically < 5 µm), should be determined.
-
Data Presentation
Due to the limited availability of specific quantitative data for Aerosol® 22 as a nanoparticle dispersant, the following table presents hypothetical data for illustrative purposes. This data demonstrates how the concentration of Aerosol® 22 might influence the dispersion of a model nanoparticle system.
Table 1: Hypothetical Effect of Aerosol® 22 Concentration on the Dispersion of 1 mg/mL Titanium Dioxide (TiO2) Nanoparticles in Water.
| Aerosol® 22 Concentration (% w/v) | Mean Hydrodynamic Diameter (nm) (Z-average) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0 (Control) | 1250 | 0.85 | -10.2 |
| 0.01 | 850 | 0.62 | -25.8 |
| 0.05 | 420 | 0.35 | -35.1 |
| 0.1 | 280 | 0.21 | -42.5 |
| 0.5 | 275 | 0.20 | -45.3 |
| 1.0 | 285 | 0.22 | -46.1 |
Note: This is hypothetical data and should be experimentally verified.
Visualizations
Experimental Workflow for Nanoparticle Dispersion
Caption: Workflow for nanoparticle dispersion using Aerosol® 22.
Hypothetical Signaling Pathway for Nanoparticle Uptake
Caption: Hypothetical signaling pathway for nanoparticle uptake.
Conclusion
Aerosol® 22 holds promise as a dispersant for creating stable nanoparticle suspensions for a variety of research and drug development applications. The provided protocols offer a general starting point for utilizing this surfactant. However, due to the lack of specific published data, extensive optimization and characterization are essential to achieve the desired dispersion quality for any given nanoparticle system. Researchers are encouraged to systematically vary parameters such as surfactant concentration, sonication energy, and time to develop a robust and reproducible dispersion method.
References
- 1. Aerosol® 22 SURFACTANT | Syensqo [syensqo.com]
- 2. Fabrication of aerosol-based nanoparticles and their applications in biomedical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhaled Nanoparticulate Systems: Composition, Manufacture and Aerosol Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Protocol for Emulsion Polymerization Using Aerosol® 22 as a Surfactant
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Aerosol® 22 is a highly hydrophilic, anionic surfactant well-suited for use as a primary or secondary emulsifier in emulsion polymerization. Its chemical structure, Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate, provides excellent mechanical and electrolytic stability to the resulting latex.[1] It is particularly effective in the polymerization of acrylic and styrene-acrylic monomers, where it facilitates the formation of nano-sized polymer particles.[2]
One of the key advantages of Aerosol® 22 is its ability to produce latices with small particle sizes and low levels of coagulum, even at low use levels.[3] For instance, in the semi-continuous polymerization of acrylic monomers, concentrations as low as 0.45 parts per hundred parts monomer (phm) have been shown to yield ultrafine latexes with particle sizes around 87 nm and minimal grit or reactor buildup. This efficiency makes it a valuable tool for creating stable, high-performance polymer dispersions for various applications, including coatings, adhesives, and drug delivery systems.
When designing an emulsion polymerization protocol with Aerosol® 22, it is important to consider its interaction with other components in the system. As an anionic surfactant, its concentration will influence not only particle nucleation and stability but also the overall reaction kinetics.[4] Generally, anionic surfactants are used in concentrations ranging from 0.5% to 3% based on the total monomer weight.[4] The choice of initiator, typically a water-soluble persulfate salt like potassium persulfate, and the polymerization temperature are also critical parameters that must be optimized for a given monomer system to achieve the desired polymer properties.
Experimental Protocols
This section provides a detailed protocol for the semi-continuous emulsion polymerization of a styrene-acrylic latex using Aerosol® 22 as the primary surfactant. This method allows for excellent control over the polymerization process, leading to a narrow particle size distribution and stable latex.
Materials:
-
Monomers:
-
Styrene (St)
-
Butyl Acrylate (BA)
-
Acrylic Acid (AA)
-
-
Surfactant: Aerosol® 22
-
Initiator: Potassium Persulfate (KPS)
-
pH Buffer: Sodium Bicarbonate (NaHCO₃)
-
Solvent: Deionized (DI) Water
-
Inert Gas: Nitrogen (N₂)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, and inlets for monomer and initiator feeds.
-
Peristaltic pumps for controlled addition of monomer emulsion and initiator solution.
-
Heating and cooling circulator for the reactor jacket.
-
Monomer emulsion preparation vessel with a stirrer.
-
Initiator solution preparation vessel.
Experimental Workflow Diagram:
References
Application Notes and Protocols for Aerosol® 22 in Latex Emulsion Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aerosol® 22, chemically known as Tetrasodium-N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate, is a highly hydrophilic anionic surfactant renowned for its efficacy in stabilizing latex emulsions.[1] Its unique chemical structure, combining both bulky hydrophilic and hydrophobic moieties, imparts excellent mechanical stability to polymer dispersions.[1] This document provides detailed application notes and experimental protocols for the utilization of Aerosol® 22 as a primary or secondary emulsifier in the emulsion polymerization of various latex systems, with a particular focus on acrylic and styrene-acrylic emulsions.
Aerosol® 22 is particularly noted for its ability to facilitate the formation of nano-sized latex particles with a narrow size distribution, which is a critical parameter in numerous applications, including paints, coatings, adhesives, and drug delivery systems.[1][2] Furthermore, its high compatibility with both acidic and alkaline conditions provides formulators with a wide operational window.[1][2]
Key Performance Attributes of Aerosol® 22
-
Excellent Mechanical Stability: Significantly improves the stability of latex emulsions against mechanical stresses.[1]
-
Particle Size Control: Enables the production of nano-sized latex particles, which is crucial for achieving desired rheological properties and film formation.[1][2][3]
-
Low Coagulum Formation: Demonstrates a high affinity for the polymer particles, leading to minimal coagulum and grit during polymerization.[3]
-
Acid and Alkali Compatibility: Maintains its performance across a broad pH range.[1][2]
-
APE-Free: An environmentally favorable alternative to alkylphenol ethoxylate (APE) surfactants.[1]
Quantitative Data and Performance Comparison
The selection of an appropriate surfactant system is critical for achieving the desired properties of a latex emulsion. The following table summarizes the performance of Aerosol® 22 in an acrylic emulsion system, compared to other sulfosuccinate and sulfosuccinamate surfactants.
Table 1: Performance of Various Surfactants in the Preparation of Acrylic Latexes [3]
| Surfactant | Final Particle Size (nm) | Seed Particle Size (nm) | Coagulum and Grit (g) |
| Aerosol® 22 | 87 | 47 | 0 |
| Aerosol® 18P | 88 | - | 0.4 |
| Aerosol® A-102 | 125 | 49 | 0 |
| Aerosol® EF-800 | 93 | 55 | 2 |
| DPOS (Control) | 110 | 50 | - |
Data from a study on the preparation of ultrafine acrylic latexes using a semi-continuous polymerization process at a surfactant concentration of 0.45 parts per hundred of monomer (phm).
Experimental Protocols
The following protocols provide a general framework for the use of Aerosol® 22 in the laboratory-scale emulsion polymerization of an acrylic system. Researchers should optimize the concentrations and conditions based on their specific monomer system and desired final properties.
Materials
-
Monomers: Methyl Methacrylate (MMA), Butyl Acrylate (BA)
-
Surfactant: Aerosol® 22
-
Initiator: Ammonium Persulfate (APS)
-
Deionized (DI) Water
-
Nitrogen Gas
Protocol 1: Seeded Semi-Continuous Emulsion Polymerization
This method is employed to achieve a narrow particle size distribution and excellent control over the polymerization process.
Step 1: Seed Latex Preparation
-
To a temperature-controlled reactor equipped with a stirrer, condenser, and nitrogen inlet, add a calculated amount of DI water and a portion of the Aerosol® 22.
-
Purge the reactor with nitrogen for 30 minutes to remove oxygen.
-
Heat the reactor to 75-85°C while stirring at 150-200 rpm.
-
In a separate vessel, prepare a small pre-emulsion of the monomers (MMA and BA) in DI water with a small amount of Aerosol® 22.
-
Add the initiator (APS) dissolved in DI water to the reactor, followed by the seed pre-emulsion.
-
Allow the seed polymerization to proceed for 30-60 minutes to form a stable seed latex.
Step 2: Main Polymerization
-
In a separate vessel, prepare the main monomer pre-emulsion by adding the remaining monomers to a solution of DI water and the rest of the Aerosol® 22.
-
Continuously feed the main monomer pre-emulsion into the reactor containing the seed latex over a period of 2-4 hours at a constant rate.
-
Simultaneously, feed a solution of the initiator (APS) in DI water into the reactor.
-
After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
Filter the resulting latex emulsion to determine the amount of coagulum.
Characterization of the Latex Emulsion
The properties of the synthesized latex emulsion should be characterized to ensure it meets the desired specifications.
Table 2: Typical Characterization Methods for Latex Emulsions
| Parameter | Typical Range | Analytical Technique |
| Particle Size | 50 - 200 nm | Dynamic Light Scattering (DLS) |
| Particle Size Distribution | Polydispersity Index (PDI) < 0.1 | Dynamic Light Scattering (DLS) |
| Solids Content | 40 - 55% | Gravimetric Analysis |
| Viscosity | 100 - 1000 cP | Rotational Viscometer |
| pH | 2 - 5 (before neutralization) | pH meter |
| Coagulum | < 0.1% (w/w) | Filtration and Gravimetric Analysis |
| Monomer Conversion | > 99% | Gas Chromatography (GC) or Gravimetric Analysis |
Visualization of Mechanisms and Workflows
Mechanism of Latex Stabilization
Aerosol® 22, being an anionic surfactant, stabilizes latex particles primarily through electrostatic repulsion. The hydrophobic tail of the surfactant adsorbs onto the surface of the polymer particle, while the hydrophilic, negatively charged head groups extend into the aqueous phase, creating a repulsive electrical double layer that prevents particle agglomeration.
Caption: Mechanism of electrostatic stabilization of latex particles.
Experimental Workflow for Emulsion Polymerization
The following diagram illustrates the key steps in a typical seeded semi-continuous emulsion polymerization process.
Caption: Workflow for seeded semi-continuous emulsion polymerization.
Conclusion
Aerosol® 22 is a high-performance anionic surfactant that offers significant advantages in the stabilization of latex emulsions. Its ability to produce nano-sized particles with low coagulum formation makes it an excellent choice for a wide range of applications. The provided protocols and data serve as a starting point for researchers and formulators to effectively utilize Aerosol® 22 in their specific latex systems. Further optimization of concentration and process parameters may be necessary to achieve the desired performance characteristics for a particular application.
References
Application Notes and Protocols for Aerosol 22 as a Wetting Agent in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Aerosol 22 as a wetting agent in agricultural research. The following sections detail its properties, recommended applications, and protocols for evaluating its efficacy.
Introduction to this compound
This compound is a highly hydrophilic anionic surfactant, identified chemically as Tetrasodium-N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate. Its primary function as a wetting agent is to reduce the surface tension of aqueous solutions, leading to improved spreading and coverage on plant surfaces. This property is particularly valuable in agricultural formulations, such as pesticides and foliar fertilizers, where efficient delivery of the active ingredient to the target is crucial. Anionic surfactants like this compound are known to enhance the foaming and spreading properties of spray mixtures.
Properties of this compound
While specific quantitative data for this compound in agricultural contexts is limited, its general properties as a sulfosuccinate surfactant are well-established. It is characterized by its excellent compatibility in acidic and alkaline solutions. For comparative purposes, data for a chemically similar sulfosuccinate surfactant, dioctyl sodium sulfosuccinate (DOSS), is presented below. This can serve as a preliminary guide for determining experimental parameters for this compound.
Table 1: Properties of Dioctyl Sodium Sulfosuccinate (DOSS) as a Reference Surfactant
| Property | Value | Reference |
| Chemical Family | Sulfosuccinate | [1] |
| Classification | Anionic Surfactant | [1] |
| Critical Micelle Concentration (CMC) | 1200 mg/L | [1] |
Note: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles, and it represents the point of maximum surface tension reduction.[2][3] Operating at or near the CMC is often optimal for wetting efficacy.
Applications in Agricultural Research
This compound can be utilized in various agricultural research applications to enhance the performance of foliar-applied substances.
-
Pesticide Formulation: Improve the wetting and spreading of herbicides, insecticides, and fungicides on leaf surfaces, potentially increasing their efficacy.
-
Foliar Fertilizer Delivery: Enhance the coverage and uptake of nutrients in foliar feeding solutions.[4][5]
-
Biopesticide and Plant Growth Regulator Studies: Ensure uniform application and contact of biopesticides or plant growth regulators with plant tissues.
-
Controlled Environment Studies: In greenhouse or laboratory settings, using this compound can help standardize the application of treatment solutions to plant surfaces.
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound as a wetting agent. Researchers should adapt these protocols to their specific plant species and experimental conditions.
Protocol for Determining Optimal Concentration of this compound
This protocol outlines the steps to determine the optimal concentration of this compound for a specific application by measuring the surface tension of the solution.
Materials:
-
This compound
-
Deionized water
-
Tensiometer (for measuring surface tension)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10,000 mg/L or 1% w/v) in deionized water.
-
Prepare Serial Dilutions: Create a series of dilutions from the stock solution. A recommended range to test, based on typical surfactant concentrations and the CMC of the reference surfactant DOSS, would be from 10 mg/L to 2000 mg/L.
-
Measure Surface Tension:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the lowest concentration.
-
Ensure the temperature is constant throughout the measurements.
-
Record the surface tension for each concentration.
-
-
Determine the Critical Micelle Concentration (CMC):
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The point at which the surface tension plateaus is the CMC. The optimal concentration for wetting is typically at or slightly above the CMC.
-
Protocol for Evaluating Wetting Efficacy on Leaf Surfaces
This protocol describes how to assess the wetting performance of this compound solutions on the leaves of a target plant species by measuring the contact angle. A lower contact angle indicates better wetting.[6]
Materials:
-
This compound solutions at various concentrations (including a control with no surfactant)
-
Freshly collected leaves of the target plant species
-
Contact angle goniometer or a camera with a macro lens for droplet imaging
-
Micropipette or syringe for depositing droplets
-
Flat, stable surface for mounting the leaves
Procedure:
-
Leaf Preparation:
-
Gently clean the leaf surfaces to remove any dust or debris.
-
Mount the leaf on a flat surface, ensuring the area for droplet deposition is level.
-
-
Droplet Deposition:
-
Using a micropipette, carefully place a small droplet (e.g., 5-10 µL) of the test solution onto the adaxial (upper) and abaxial (lower) surfaces of the leaf.
-
-
Contact Angle Measurement:
-
Immediately after deposition, measure the contact angle of the droplet using a goniometer or by capturing a high-resolution image and analyzing it with image analysis software.
-
Repeat the measurement for each concentration and leaf surface type, using multiple leaves for replication.
-
-
Data Analysis:
-
Calculate the average contact angle for each treatment.
-
Compare the contact angles of the this compound solutions to the control (water only) to determine the improvement in wetting.
-
Table 2: Example Data for Contact Angle of Surfactant Solutions on Johnsongrass Leaf Surface (for comparative purposes)
| Surfactant | Concentration | Contact Angle (°) |
| None (Control) | 0 | >140 |
| Dioctyl Sodium Sulfosuccinate (DOSS) | 0.25 x CMC | ~110 |
| Dioctyl Sodium Sulfosuccinate (DOSS) | 1 x CMC | ~70 |
| Dioctyl Sodium Sulfosuccinate (DOSS) | 4 x CMC | ~60 |
Data adapted from a study on a similar sulfosuccinate surfactant.[1]
Visualizations
Experimental Workflow for Evaluating Wetting Agent Efficacy
Caption: Workflow for determining the optimal concentration and evaluating the wetting efficacy of this compound.
Safety and Handling
This compound should be handled in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes. In case of contact, wash the affected area with plenty of water. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.
Disclaimer
The information provided in these application notes is for research and development purposes only. The protocols are generalized and may require optimization for specific applications. It is the user's responsibility to ensure compliance with all applicable regulations and to conduct appropriate safety assessments before use.
References
- 1. Biological, surface, and wetting behavior of bio-surfactants tank-mixed with trifloxysulfuron-sodium on Sorghum halepense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanoscience.com [nanoscience.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Foliar Application of Sulfur-Containing Compounds—Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Contact Angle Reveals About Wetting Agents & Surfactants [exactoinc.com]
Application Notes: AEROSOL® 22 in Industrial Cleaning Formulations
Introduction
AEROSOL® 22 is a highly versatile anionic surfactant, chemically identified as Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate.[1][2] It is distinguished by its combination of both hydrophilic and hydrophobic properties, making it an effective emulsifier, dispersant, and hydrotrope.[1][3][4] A key feature of AEROSOL® 22 is its excellent compatibility and stability in both acidic and alkaline conditions, as well as in solutions with high electrolyte concentrations.[3][4][5][6] These characteristics make it a valuable component in the formulation of high-performance industrial and institutional cleaning agents.[5][7] This document provides detailed application notes and protocols for its use.
Physicochemical Properties and Performance Data
AEROSOL® 22's unique structure allows it to function as a primary surface-active agent that excels in lowering surface tension and acting as a solubilizing agent for other components in a formulation.[5][7] It is particularly effective as a dispersant for inorganic materials.[5][6]
| Property | Value / Description | Significance in Cleaning Formulations |
| Chemical Name | Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate | Provides a strong anionic charge for effective soil removal and dispersion.[8] |
| INCI Name | Tetrasodium-N-Dicarboxyethyl-N-octadecyl Sulfosuccinamate | Standardized name for cosmetic and ingredient labeling.[1] |
| CAS Number | 38916-42-6 | Unique identifier for the chemical substance.[9][10] |
| Physical Form | Liquid | Easy to handle and incorporate into aqueous-based formulations.[1] |
| Key Features | Highly hydrophilic, excellent electrolyte compatibility, acid & alkali stable, powerful dispersant, hydrotrope/solubilizer.[1][3][4][5][6] | Enables robust formulations that are effective in hard water and a wide pH range; helps to stabilize other ingredients. |
| Sustainability | APE (Alkylphenol Ethoxylate) free.[1] | Meets modern environmental and safety standards for cleaning products. |
| Primary Functions | Emulsifier, Dispersant, Wetting Agent, Solubilizer. | Critical for lifting, separating, and suspending dirt, oils, and greases from surfaces.[3][8] |
Formulation Guidelines
AEROSOL® 22 is effective in a variety of industrial cleaning applications, including metal cleaning, degreasing, and hard surface cleaning.[7][11] Its hydrotropic nature allows for the creation of concentrated, stable formulations containing high levels of builders, solvents, and other surfactants.
Starting Point Formulation: Heavy-Duty Alkaline Degreaser
This formulation is designed for removing heavy grease and oily soils from industrial equipment and concrete floors.
| Ingredient | Function | Weight % |
| Water | Solvent | 70.0 - 80.0 |
| Sodium Metasilicate | Builder, Alkalinity | 5.0 - 10.0 |
| Tetrapotassium Pyrophosphate | Builder, Sequestrant | 2.0 - 5.0 |
| AEROSOL® 22 | Primary Surfactant, Hydrotrope | 3.0 - 8.0 |
| Nonionic Surfactant (e.g., Alcohol Ethoxylate) | Co-Surfactant, Wetting | 2.0 - 5.0 |
| Glycol Ether Solvent (e.g., Butyl Carbitol) | Solvent, Grease Cutter | 1.0 - 3.0 |
| Total | 100.0 |
Formulation Notes:
-
The synergy between the anionic AEROSOL® 22 and a nonionic surfactant can enhance cleaning performance across a wider range of soils.[12]
-
AEROSOL® 22's stability in high alkalinity allows for the use of effective builders like sodium metasilicate.
-
The concentration of AEROSOL® 22 can be adjusted based on the desired performance and cost-effectiveness.
Experimental Protocols
Protocol 1: Preparation of a Test Cleaning Formulation
Objective: To prepare a standardized batch of an industrial cleaner for performance evaluation.
Materials:
-
Beaker (1000 mL)
-
Overhead stirrer with propeller blade
-
Weighing balance
-
Deionized water
-
Formulation components (as listed in the table above)
Procedure:
-
Add the required amount of deionized water to the beaker.
-
Begin stirring the water at a moderate speed (approx. 200-300 rpm) to create a vortex.
-
Slowly add the builders (Tetrapotassium Pyrophosphate, Sodium Metasilicate) and allow them to dissolve completely.
-
In a separate container, pre-blend the AEROSOL® 22, the nonionic surfactant, and the glycol ether solvent.
-
Slowly add the surfactant/solvent blend to the main beaker.
-
Continue stirring for 15-20 minutes until the solution is clear and homogenous.
-
Measure and record the final pH of the solution.
Protocol 2: Evaluation of Cleaning Efficiency (Gravimetric Method)
Objective: To quantify the cleaning performance of the formulation on a standardized soiled surface.
Materials:
-
Pre-weighed stainless steel panels (coupons)
-
Standardized industrial grease (e.g., lithium grease)
-
Test cleaning formulation
-
Control (water or a benchmark cleaner)
-
Beakers, spray bottles, or immersion bath
-
Drying oven
-
Analytical balance
Procedure:
-
Record the initial clean weight of a stainless steel coupon (W_clean).
-
Apply a consistent, known amount of grease to the coupon (approx. 0.5 g).
-
Record the weight of the soiled coupon (W_soiled). The initial soil weight is (W_soiled - W_clean).
-
Apply the cleaning solution to the soiled coupon. This can be done via spraying, wiping, or immersion for a standardized time (e.g., 2 minutes).
-
Rinse the coupon thoroughly with deionized water.
-
Dry the coupon in an oven at 105°C for 30 minutes or until a constant weight is achieved.
-
Record the final weight of the cleaned and dried coupon (W_final).
-
Calculate the percentage of soil removed:
-
% Soil Removed = [(W_soiled - W_final) / (W_soiled - W_clean)] * 100
-
-
Repeat the test multiple times for statistical validity and compare against controls.
Visualized Workflows and Mechanisms
Formulation and Testing Workflow
The following diagram illustrates the logical workflow from formulating a cleaning agent with AEROSOL® 22 to its final performance validation.
Caption: Logical workflow from cleaner design to performance validation.
Mechanism of Action: Surfactant-Mediated Cleaning
This diagram illustrates the fundamental mechanism by which surfactants like AEROSOL® 22 remove oily soil from a surface. The process involves wetting, emulsification, and suspension of the soil.
Caption: How AEROSOL® 22 lifts and suspends oil from a surface.
References
- 1. Aerosol® 22 SURFACTANT | Syensqo [syensqo.com]
- 2. Alcopol FL | C26H43NNa4O10S | CID 38164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ulprospector.com [ulprospector.com]
- 4. specialchem.com [specialchem.com]
- 5. AEROSOL 22 [nsm-na.com]
- 6. explore.azelis.com [explore.azelis.com]
- 7. irp.cdn-website.com [irp.cdn-website.com]
- 8. sancolo.com [sancolo.com]
- 9. This compound CAS#: 38916-42-6 [m.chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. ilerspray.com [ilerspray.com]
- 12. shreechem.in [shreechem.in]
Step-by-step guide to using Aerosol 22 in textile processing
Application Notes for Aerosol® 22 in Textile Processing
1. Introduction
Aerosol® 22 is a highly hydrophilic, anionic surfactant chemically identified as tetrasodium dicarboxyethyl stearyl sulfosuccinamate.[1] Within the textile industry, it serves multiple functions due to its excellent surface-active properties. Its primary roles include acting as a wetting agent, dispersant, emulsifier, and solubilizer.[2][3][4] Aerosol® 22 is particularly noted for its compatibility with electrolytes and its effectiveness in both acidic and alkaline conditions, making it a versatile auxiliary chemical in various wet processing stages.[3][4][5]
2. Mechanism of Action
Like all surfactants, Aerosol® 22 has a molecular structure with both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail.[3][4][6] This dual nature allows it to position itself at the interface between water and other substances, such as textile fibers, oils, or dye particles. By doing so, it drastically reduces the surface tension of water.[7][8] This reduction in surface tension is fundamental to its function, enabling liquids to spread more easily and penetrate fabrics more effectively, a critical factor for ensuring uniform treatment in subsequent processes like dyeing and finishing.[7][8]
3. Key Applications in Textile Processing
Aerosol® 22 is utilized in several key stages of textile wet processing:
-
Scouring and Wetting: Natural fibers like cotton contain waxes, oils, and other impurities that make them hydrophobic.[8][9] Scouring is the process of removing these impurities. Aerosol® 22 acts as a powerful wetting and scouring agent, facilitating the penetration of the alkaline scouring liquor into the fiber to break down and emulsify these impurities, which are then washed away.[8][10] This ensures the fabric is clean and uniformly absorbent, which is crucial for successful dyeing and finishing.[9][10]
-
Dispersing Agent: In dyeing processes, particularly with disperse dyes used for synthetic fibers like polyester, the dye particles are often insoluble in water.[6][8] Aerosol® 22 functions as an excellent dispersant, breaking down dye agglomerates into fine, stable particles that remain evenly distributed throughout the dyebath.[5][6][8] This prevents spotting and ensures a consistent and level shade on the fabric.
-
Dyeing Assistant: By improving the wetting of the fabric and the dispersion of the dyes, Aerosol® 22 acts as a valuable dyeing assistant. It promotes faster and more uniform dye uptake by the fibers, which can lead to reduced processing times and improved colorfastness.[7]
Quantitative Data Summary
The following table summarizes typical operational parameters for the application of wetting and scouring agents like Aerosol® 22 in textile processing. Exact concentrations should be determined based on the specific substrate, machinery, and desired outcome.
| Application Stage | Recommended Concentration (% on weight of fabric) | Typical pH Range | Typical Temperature Range (°C) |
| Pre-treatment (Wetting) | 0.5 - 2.0%[10] | Neutral to Alkaline | 25 - 60°C[10] |
| Scouring | 1.0 - 3.0%[10] | 10.0 - 12.0[10] | 80 - 95°C[10] |
| Dyeing (as Dispersant) | 0.5 - 2.0% | As per dye requirements | As per dye requirements |
Experimental Protocols
Protocol 1: Standard Scouring of Cotton Fabric
Objective: To remove natural impurities from raw cotton fabric to ensure uniform absorbency for subsequent dyeing.
Materials:
-
Raw cotton fabric sample
-
Aerosol® 22
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Laboratory-grade beaker or dyeing vessel
-
Heating and stirring apparatus (e.g., magnetic hotplate stirrer)
-
Deionized water
Procedure:
-
Bath Preparation: Prepare a scouring bath with a liquor-to-goods ratio of 20:1 (e.g., 200 mL of water for a 10-gram fabric sample).
-
Chemical Addition: To the bath, add Sodium Hydroxide to achieve a pH of 10-12.[10] Add Aerosol® 22 at a concentration of 1.5% on the weight of the fabric (e.g., 0.15g for a 10g sample). Stir until all components are fully dissolved.
-
Fabric Immersion: Introduce the dry cotton fabric sample into the bath, ensuring it is fully submerged.
-
Processing: Heat the bath to 90-95°C while stirring continuously.[10] Maintain this temperature for 45-60 minutes.[10]
-
Rinsing: After the processing time, cool the bath and remove the fabric. Rinse the fabric thoroughly, first with hot water and then with cold water, until the rinse water is clear and has a neutral pH.
-
Drying: Squeeze the excess water from the fabric and allow it to air-dry or dry in an oven at a moderate temperature. The fabric should now be highly absorbent.
Protocol 2: Use as a Dispersing Agent in Polyester Dyeing
Objective: To ensure uniform application of disperse dye on polyester fabric.
Materials:
-
Polyester fabric sample
-
Disperse dye (e.g., Disperse Blue 79)
-
Aerosol® 22
-
Acetic Acid (to adjust pH)
-
High-temperature laboratory dyeing machine or sealed stainless steel dye pots
-
Deionized water
Procedure:
-
Dye Dispersion Preparation: In a small beaker, create a paste with the required amount of disperse dye powder and an equal amount of water. Add Aerosol® 22 at a concentration of 1.0% on the weight of fabric and stir to form a smooth, fine dispersion.
-
Bath Preparation: Fill the main dyeing vessel with deionized water (liquor ratio 15:1) and heat to 50°C. Add the prepared dye dispersion to the bath and stir.
-
pH Adjustment: Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
Fabric Immersion: Introduce the polyester fabric into the dyebath.
-
Dyeing Cycle:
-
Increase the temperature of the bath to 130°C at a rate of 2°C per minute.
-
Hold the temperature at 130°C for 45-60 minutes to allow for dye penetration and fixation.
-
Cool the bath down to 70°C.
-
-
Rinsing: Remove the fabric and rinse thoroughly with warm and then cold water.
-
Reduction Clearing (Post-Treatment): To remove unfixed surface dye, treat the fabric in a bath containing sodium hydrosulfite and sodium hydroxide at 70°C for 15 minutes.
-
Final Rinse and Dry: Rinse the fabric again until the water is clear and the pH is neutral. Dry the sample.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. specialchem.com [specialchem.com]
- 3. Aerosol® 22 SURFACTANT | Syensqo [syensqo.com]
- 4. ulprospector.com [ulprospector.com]
- 5. AEROSOL 22 [nsm-na.com]
- 6. textilelearner.net [textilelearner.net]
- 7. texauxchemicals.com [texauxchemicals.com]
- 8. The Versatile Roles of Surfactants in Textile Processing - Textile Research and Development [textilernd.com]
- 9. cottonworks.com [cottonworks.com]
- 10. How to Apply Textile Chemicals in Fabric Processing - Complete Guide | Esteem Industries [esteem-india.com]
Application Notes and Protocols for Incorporating Aerosol 22 in Electrophoretic Deposition Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Aerosol® 22, an anionic surfactant, in electrophoretic deposition (EPD) processes. This document outlines the fundamental principles, experimental protocols, and key parameters for effectively dispersing and depositing a variety of materials, including ceramics, nanoparticles, and biomaterials.
Introduction to Aerosol® 22 in Electrophoretic Deposition
Aerosol® 22, chemically known as Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate, is a highly hydrophilic surface-active agent. Its excellent electrolyte compatibility and functionality as a dispersant make it a candidate for enabling and enhancing electrophoretic deposition processes. In EPD, the stability of the colloidal suspension is paramount for achieving uniform and adherent coatings. Aerosol® 22 can play a crucial role as a charging and stabilizing agent, modifying the surface charge of particles in a suspension and preventing their agglomeration.
The primary mechanism involves the adsorption of the anionic sulfosuccinamate head group onto the particle surface, imparting a negative charge. This induced charge, quantified by the zeta potential, leads to electrostatic repulsion between particles, ensuring a stable and well-dispersed suspension suitable for EPD. The choice of solvent, concentration of Aerosol® 22, and the properties of the material being deposited are critical parameters that must be optimized for successful deposition.
Key Experimental Protocols
While direct, published protocols for using Aerosol® 22 in EPD are scarce, the following methodologies are based on established principles for similar anionic surfactants in the electrophoretic deposition of common materials such as ceramics and biomaterials. These should be considered as starting points for process development and optimization.
Protocol for EPD of Ceramic Nanoparticles (e.g., Alumina, Titania)
This protocol provides a general procedure for the cathodic deposition of ceramic nanoparticles using Aerosol® 22 as a charging agent in a non-aqueous solvent.
Materials:
-
Ceramic nanoparticles (e.g., Alumina (Al₂O₃), Titania (TiO₂))
-
Aerosol® 22
-
Ethanol (anhydrous)
-
Conductive substrate (e.g., stainless steel, titanium)
-
Counter electrode (e.g., platinum, graphite)
-
DC power supply
-
Magnetic stirrer and stir bar
-
Beaker or EPD cell
-
Ultrasonic bath
Procedure:
-
Suspension Preparation:
-
Prepare a stock solution of Aerosol® 22 in ethanol. The concentration can be varied, but a starting point of 0.1 to 1.0 g/L is recommended.
-
Disperse the ceramic nanoparticles in the Aerosol® 22 solution. A typical solid loading is between 1 and 10 g/L.
-
Sonicate the suspension for 15-30 minutes in an ultrasonic bath to ensure deagglomeration and uniform dispersion.
-
Continuously stir the suspension using a magnetic stirrer throughout the EPD process to maintain homogeneity.
-
-
Electrophoretic Deposition:
-
Place the conductive substrate (cathode) and the counter electrode (anode) parallel to each other in the EPD cell containing the suspension. A typical distance between electrodes is 1-2 cm.
-
Apply a constant DC voltage in the range of 10-60 V. The optimal voltage will depend on the suspension conductivity and desired deposition rate.
-
Deposition time can range from 1 to 30 minutes, depending on the desired coating thickness.
-
After deposition, gently rinse the coated substrate with pure ethanol to remove any loosely adhered particles.
-
Dry the coated substrate at room temperature or in a low-temperature oven.
-
-
Post-Deposition Treatment (Optional):
-
For ceramic coatings, a sintering step may be required to improve the density and adhesion of the deposited layer. The sintering temperature and duration will be specific to the ceramic material used.
-
Protocol for EPD of Biomaterials (e.g., Hydroxyapatite)
This protocol outlines a method for depositing hydroxyapatite (HAp), a common biomaterial, for applications in biomedical coatings.
Materials:
-
Hydroxyapatite powder
-
Aerosol® 22
-
Deionized water or ethanol
-
Conductive substrate (e.g., Titanium alloy)
-
Counter electrode (e.g., platinum)
-
DC power supply
-
pH meter
-
Magnetic stirrer and stir bar
-
EPD cell
Procedure:
-
Suspension Preparation:
-
Prepare an aqueous or ethanolic solution of Aerosol® 22 (e.g., 0.5-2.0 g/L).
-
Disperse the hydroxyapatite powder in the solution to a concentration of 5-20 g/L.
-
If using an aqueous suspension, adjust the pH to a range where the HAp particles exhibit a stable negative charge in the presence of the surfactant. This typically requires monitoring the zeta potential as a function of pH.
-
Stir the suspension for several hours to ensure complete wetting and dispersion of the HAp particles.
-
-
Electrophoretic Deposition:
-
Set up the EPD cell with the titanium alloy substrate as the anode and a platinum counter electrode.
-
Apply a constant voltage, typically in the range of 5-30 V.
-
Deposition times can vary from 5 to 60 minutes.
-
After deposition, carefully remove the coated substrate and allow it to air dry.
-
-
Post-Deposition Treatment:
-
Heat treatment or sintering of the HAp coating is often necessary to enhance its crystallinity and adhesion to the titanium substrate.
-
Quantitative Data and Characterization
The successful implementation of Aerosol® 22 in EPD requires careful control and characterization of the suspension and deposition parameters. The following tables summarize key parameters and expected outcomes based on literature for similar anionic surfactants.
Table 1: Suspension Parameters for Electrophoretic Deposition
| Parameter | Typical Range | Rationale and Considerations |
| Particle Concentration | 1 - 20 g/L | Higher concentrations can increase deposition rate but may lead to instability. |
| Aerosol® 22 Concentration | 0.1 - 2.0 g/L | Optimal concentration depends on particle surface area and desired zeta potential. |
| Solvent | Ethanol, Isopropanol, Water | Non-aqueous solvents are often preferred to avoid water electrolysis and bubble formation. |
| Zeta Potential | > |30| mV | A high absolute zeta potential value indicates good suspension stability. |
| pH (for aqueous suspensions) | Material Dependent | pH affects the surface charge of both the particles and the dissociation of the surfactant. |
Table 2: Electrophoretic Deposition Parameters
| Parameter | Typical Range | Rationale and Considerations |
| Applied Voltage | 5 - 60 V | Higher voltages increase deposition rate but can lead to non-uniform coatings and solvent decomposition. |
| Deposition Time | 1 - 60 min | Directly influences the thickness of the deposited layer. |
| Electrode Distance | 1 - 2 cm | Affects the electric field strength and deposition uniformity. |
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and relationships in the application of Aerosol® 22 for EPD.
Conclusion
Aerosol® 22 presents a viable option as a dispersant and charging agent for a range of materials in electrophoretic deposition. Its anionic nature allows for the creation of stable colloidal suspensions through electrostatic repulsion. The provided protocols and data serve as a foundational guide for researchers and scientists to develop and optimize their EPD processes. Successful implementation will require systematic experimentation to determine the optimal parameters for the specific material and application of interest. Further research into the specific interactions between Aerosol® 22 and various particle surfaces will undoubtedly expand its application in advanced material synthesis and coating technologies.
Troubleshooting & Optimization
Technical Support Center: Managing Foaming in Solutions Containing Aerosol® 22
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you manage and prevent foaming issues when working with Aerosol® 22 in your laboratory experiments and formulations.
Understanding Foaming with Aerosol® 22
Aerosol® 22 is a highly hydrophilic anionic surfactant, valued for its excellent dispersing and solubilizing properties.[1][2][3] Like many surfactants, its surface-active nature can lead to the entrapment of air and the formation of stable foam, which can interfere with experimental accuracy, manufacturing processes, and final product performance.
Foam is a dispersion of a gas in a liquid, and its stability is often enhanced by surfactants that accumulate at the gas-liquid interface, creating a resilient film.[4] Understanding the mechanisms of foam formation is the first step in effectively controlling it.
Frequently Asked Questions (FAQs)
Q1: Why is my solution with Aerosol® 22 foaming?
A1: Aerosol® 22, as a surfactant, reduces the surface tension of the liquid. This allows for the easier formation and stabilization of air bubbles. Agitation, gas sparging, or high-shear mixing during your process can introduce air, which then gets trapped by the surfactant molecules, leading to foam.
Q2: What are the main approaches to prevent foaming?
A2: There are three primary strategies for foam control:
-
Procedural Modifications: Optimizing your experimental process to minimize air entrainment.
-
Mechanical Defoaming: Using physical methods to break down existing foam.
-
Chemical Antifoaming/Defoaming Agents: Introducing chemical additives that disrupt foam formation or stability.
Q3: What is the difference between an antifoam and a defoamer?
A3: An antifoam agent is added to a solution before foam formation to prevent it from occurring. A defoamer is used to destroy existing foam. Many chemical agents can function as both.
Q4: Are there safety concerns with Aerosol® 22 or antifoaming agents?
A4: Aerosol® 22 is reported to be non-dermatitic.[2] However, it is always best practice to consult the Safety Data Sheet (SDS) for both Aerosol® 22 and any antifoaming agent you choose to use for detailed handling and safety information. Some formulations of Aerosol® 22 may contain flammable components.
Troubleshooting Guide: Preventing and Mitigating Foam
This guide provides a systematic approach to addressing foaming issues in your experiments involving Aerosol® 22.
Step 1: Procedural Modifications
Before introducing new chemical agents, consider optimizing your experimental setup to minimize air incorporation.
| Issue | Recommended Action |
| High Agitation Speed | Reduce the speed of your mixer, stirrer, or shaker to a level that still ensures homogeneity but minimizes vortex formation and air entrapment. |
| Gas Introduction | If your process involves bubbling gas through the solution, use a sparger that produces finer bubbles and introduce the gas at a slower rate. |
| Solution Transfer | When transferring solutions, pour them gently down the side of the receiving vessel to minimize turbulence. |
| Headspace in Vessels | Using a larger vessel with more headspace can provide more room for foam to dissipate naturally without overflowing. |
Step 2: Mechanical Defoaming
If procedural changes are insufficient, mechanical methods can be employed.
| Method | Description |
| Foam Breakers | These are mechanical devices, such as impellers or blades, positioned at the surface of the liquid to physically disrupt and break down foam. |
| Ultrasonic Devices | High-frequency sound waves can be used to cause the rupture of foam bubbles. |
Step 3: Chemical Antifoaming Agents
When procedural and mechanical methods are not feasible or effective, chemical antifoaming agents are a powerful solution. For anionic surfactants like Aerosol® 22, silicone-based and polypropylene glycol-based antifoams are often effective.
Commonly Used Antifoaming Agents for Anionic Surfactant Solutions
| Antifoaming Agent Type | Mechanism of Action | Typical Starting Concentration (ppm) | Advantages | Considerations |
| Silicone-Based (e.g., Polydimethylsiloxane - PDMS) | Low surface tension allows them to spread rapidly over the foam lamella, causing it to thin and rupture. | 10 - 200 | Highly effective at low concentrations, stable over a wide range of temperatures and pH. | Can sometimes cause compatibility issues or leave residues. |
| Polypropylene Glycol (PPG) Based | Insoluble in the foaming medium, they act as a lens on the foam surface, leading to bubble coalescence. | 50 - 500 | Can be effective in a variety of systems and may offer better compatibility than silicones in some formulations. | Effectiveness can be temperature-dependent. |
| Fatty Acids/Alcohols (C16-C22) | Act as surface-active agents that displace the foam-stabilizing surfactant, creating a less stable film. | 100 - 1000 | Can be effective and are often biodegradable. | May be less potent than silicone or PPG-based antifoams. |
Note: The optimal concentration of an antifoaming agent is highly dependent on the specific formulation, temperature, and process conditions. It is crucial to determine the most effective concentration through preliminary experiments.
Experimental Protocol: Evaluating Antifoam Effectiveness (Modified ASTM D1173)
This protocol provides a standardized method for comparing the effectiveness of different antifoaming agents in your Aerosol® 22 solution.
Objective: To determine the optimal type and concentration of an antifoaming agent to reduce foam formation in a solution containing Aerosol® 22.
Materials:
-
Aerosol® 22 solution at your working concentration
-
Selected antifoaming agents (e.g., silicone-based, PPG-based)
-
Graduated cylinders (1000 mL) with stoppers
-
Pipettes
-
Stopwatch
-
Deionized water
Procedure:
-
Prepare a Blank Solution: In a 1000 mL graduated cylinder, prepare your standard Aerosol® 22 solution without any antifoaming agent.
-
Prepare Test Solutions: In separate 1000 mL graduated cylinders, prepare your Aerosol® 22 solution and add a specific concentration of the antifoaming agent you wish to test (e.g., start with the lower end of the recommended concentration range from the table above).
-
Agitation: Securely stopper each cylinder and invert it a standardized number of times (e.g., 10 inversions in 20 seconds) to generate foam. Ensure the agitation is consistent for all samples.
-
Measure Initial Foam Height: Immediately after agitation, place the cylinder on a level surface and measure the initial height of the foam column in millimeters.
-
Measure Foam Stability: Record the foam height at set time intervals (e.g., 1, 3, and 5 minutes) to assess the foam's stability and the rate of its collapse.
-
Data Analysis: Compare the initial foam height and the foam height over time for the blank and each test solution. The most effective antifoam will show the greatest reduction in both initial foam height and the most rapid foam collapse.
-
Optimization: Repeat the experiment with varying concentrations of the most promising antifoaming agents to determine the lowest effective concentration.
Visualizing Concepts
Mechanism of Foam Formation and Antifoam Action
Caption: A simplified diagram illustrating the process of foam formation stabilized by a surfactant and the subsequent disruption of the foam by an antifoaming agent.
Troubleshooting Workflow for Foaming Issues
Caption: A step-by-step workflow for troubleshooting and resolving foaming issues in solutions.
References
Troubleshooting phase separation in Aerosol 22 emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting phase separation in emulsions formulated with Aerosol 22.
Troubleshooting Guide: Phase Separation
This guide addresses common questions regarding emulsion instability when using this compound.
Q1: My emulsion formulated with this compound is showing signs of phase separation (e.g., creaming, coalescence). What are the primary causes?
Phase separation in an emulsion is a sign of instability. For formulations containing this compound, an anionic sulfosuccinate surfactant, this can stem from several factors:
-
Incorrect Surfactant Concentration: The concentration of this compound is critical. It must be sufficient to cover the surface of all dispersed phase droplets. An insufficient amount will lead to droplet coalescence and eventual phase separation. The concentration should typically be above the Critical Micelle Concentration (CMC).
-
pH Imbalance: this compound is noted for its excellent compatibility with both acidic and alkaline conditions.[1] However, extreme pH values can still affect the overall stability of other components in your formulation, which can indirectly lead to emulsion breakdown.
-
High Electrolyte Concentration: While this compound has a high tolerance for electrolytes, excessively high concentrations of salts can disrupt the electrostatic balance of the emulsion, leading to flocculation and coalescence.[2][3]
-
Improper Mixing or Homogenization: Inadequate shear force during emulsification can result in large, non-uniform droplets that are inherently less stable and more prone to separation.
-
Temperature Stress: Exposure to high temperatures or freeze-thaw cycles can disrupt the surfactant film around the droplets, causing the emulsion to break.
-
Incompatibility with Other Ingredients: Other components in your formulation may interact with this compound, reducing its effectiveness as an emulsifier.
Frequently Asked Questions (FAQs)
Q2: What is this compound and why is it used in emulsions?
This compound is a highly hydrophilic anionic surfactant of the sulfosuccinate chemical family.[1][3] Its chemical name is Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate. It is used as a primary or secondary emulsifier due to its excellent ability to stabilize emulsions, particularly in systems with high acidity, alkalinity, or electrolyte content.[1][4] It also functions as a dispersant and solubilizer, contributing to improved mechanical stability of the final product.[1]
Q3: How do I determine the optimal concentration of this compound for my formulation?
Q4: Can I use this compound in combination with other surfactants?
Yes, this compound can be used in combination with other surfactants. As a highly hydrophilic emulsifier, it is often beneficial to blend it with a more lipophilic (low HLB) surfactant to achieve a more stable emulsion, especially for oil-in-water (O/W) systems. This allows for a more robust and flexible surfactant film at the oil-water interface.
Q5: What type of emulsion (O/W or W/O) is this compound best suited for?
Given that this compound is described as a highly hydrophilic surface-active agent, it is best suited for creating oil-in-water (O/W) emulsions.[3] High HLB (Hydrophile-Lipophile Balance) surfactants are effective at stabilizing oil droplets within a continuous aqueous phase.
Data Presentation
Summarized below are key properties of this compound and related sulfosuccinate surfactants. Direct quantitative values for HLB and CMC of this compound are not publicly available and often require experimental determination or access to proprietary manufacturer data.
Table 1: Properties of this compound Surfactant
| Property | Value / Description | Source(s) |
| Chemical Type | Anionic Sulfosuccinate | [1] |
| INCI Name | Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate | [1] |
| Key Features | Highly hydrophilic; Excellent acid, alkali, and electrolyte compatibility; Good dispersant and solubilizer. | [1][3] |
| Primary Functions | Emulsifier, Dispersant, Hydrotrope, Solubilizer | [4] |
| Physical Form | Typically supplied as a liquid. | [2] |
Table 2: General HLB Values and Emulsion Type
| HLB Value | Surfactant Lipophilicity/Hydrophilicity | Primary Application |
| 4-6 | Lipophilic | W/O Emulsifiers |
| 7-9 | Wetting Agents | |
| 8-18 | Hydrophilic | O/W Emulsifiers |
| 13-15 | Detergents | |
| 15-18 | Solubilizers |
Based on the Griffin scale. This compound's high hydrophilicity suggests it has a high HLB value, making it suitable for O/W emulsions.
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound
Objective: To prepare a stable O/W emulsion using this compound as the primary emulsifier.
Materials:
-
This compound solution
-
Oil phase (e.g., mineral oil, isopropyl myristate)
-
Deionized water
-
Beakers
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Magnetic stirrer and stir bar
-
Weighing balance
Methodology:
-
Preparation of Aqueous Phase:
-
Weigh the required amount of deionized water into a beaker.
-
Add the predetermined amount of this compound to the water.
-
Gently stir the mixture with a magnetic stirrer until the this compound is fully dissolved.
-
-
Preparation of Oil Phase:
-
In a separate beaker, weigh the desired amount of the oil phase.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring.
-
Once all the oil has been added, subject the mixture to high-shear homogenization.
-
Homogenize for 3-5 minutes at a specified speed (e.g., 5,000-10,000 rpm). The optimal time and speed will depend on the specific formulation and equipment.
-
-
Cooling:
-
If the process generates heat, allow the emulsion to cool to room temperature while stirring gently.
-
-
Characterization:
-
Visually inspect the emulsion for homogeneity.
-
Measure the droplet size and distribution using an appropriate technique (e.g., laser diffraction or microscopy).
-
Protocol 2: Accelerated Stability Testing of Emulsions
Objective: To assess the physical stability of the prepared emulsion under stress conditions.
Materials:
-
Prepared emulsion samples in sealed containers
-
Centrifuge
-
Temperature-controlled ovens and refrigerators/freezers
Methodology:
-
Centrifugation Test:
-
Fill a centrifuge tube with the emulsion sample.
-
Centrifuge at a set speed (e.g., 3,000 rpm) for a specified duration (e.g., 30 minutes).
-
After centrifugation, inspect the sample for any signs of phase separation, creaming, or sedimentation. Measure the volume of any separated layer.
-
-
Thermal Stability (Heating/Cooling Cycles):
-
Store emulsion samples at elevated temperatures (e.g., 40°C and 50°C) for a period of 4 weeks.
-
Concurrently, store samples at a lower temperature (e.g., 4°C).
-
Observe the samples weekly for any changes in appearance, viscosity, or signs of phase separation.
-
-
Freeze-Thaw Cycle Test:
-
Subject the emulsion samples to a minimum of three freeze-thaw cycles.
-
One cycle consists of freezing the sample (e.g., at -10°C) for 24 hours, followed by thawing at room temperature for 24 hours.
-
After the final cycle, visually inspect the emulsion for signs of instability such as graininess, coalescence, or phase separation.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing phase separation.
Caption: Stabilization of an oil droplet by this compound.
References
Technical Support Center: Optimizing Aerosol 22 Concentration for Maximum Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing the concentration of Aerosol 22 for maximum stability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound to achieve maximum formulation stability?
The optimal concentration of this compound is highly dependent on the specific application, the other components in the formulation, and the desired stability outcome. However, based on typical use cases, a starting concentration range of 0.1% to 2.0% (w/v) is often recommended. It is crucial to perform a dose-response study to determine the ideal concentration for your specific system.
Q2: How can I determine the critical micelle concentration (CMC) of this compound in my specific buffer?
The critical micelle concentration (CMC) can be determined experimentally by measuring a physical property of the solution that changes abruptly at the CMC. Common methods include surface tensiometry, conductivity measurements, and dye solubilization assays. A detailed protocol for the dye solubilization method is provided in the Experimental Protocols section.
Q3: My formulation with this compound is showing signs of instability (e.g., precipitation, phase separation) over time. What are the potential causes and how can I troubleshoot this?
Instability in formulations containing this compound can arise from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guide: Formulation Instability
This guide provides a structured approach to troubleshooting common stability issues encountered with this compound formulations.
Logical Flow for Troubleshooting Instability
Caption: Troubleshooting workflow for this compound formulation instability.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inappropriate Concentration | Verify the concentration of this compound used. Perform a concentration optimization study. | Adjust the concentration to be within the optimal range determined experimentally. |
| pH Effects | Measure the pH of the formulation. The stability of this compound and other components can be pH-dependent. | Adjust the pH of the buffer system to a range where all components are stable. |
| Ionic Strength | Evaluate the ionic strength of the buffer. High salt concentrations can sometimes lead to "salting out" of surfactants. | Modify the buffer composition or reduce the salt concentration if possible. |
| Temperature | Assess the storage and experimental temperatures. Temperature fluctuations can affect solubility and stability. | Ensure consistent and appropriate temperature control throughout the experiment and storage. |
| Incompatibility with Other Components | Review all components in the formulation for known incompatibilities with this compound. | Consider replacing or removing incompatible components if feasible. |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) using Dye Solubilization Method
This protocol outlines the use of a hydrophobic dye, such as Coomassie Blue, which exhibits a spectral shift upon incorporation into micelles.
Experimental Workflow for CMC Determination
Caption: Workflow for determining the CMC of this compound.
Materials:
-
This compound
-
Appropriate buffer solution
-
Coomassie Blue G-250
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 5% w/v) in the desired buffer.
-
Create a series of dilutions of the this compound stock solution in the same buffer. The concentration range should span the expected CMC.
-
Prepare a stock solution of Coomassie Blue G-250 in the same buffer.
-
Add a small, constant volume of the Coomassie Blue stock solution to each this compound dilution.
-
Incubate the samples for a sufficient time to allow for equilibrium to be reached (e.g., 30 minutes at room temperature).
-
Measure the absorbance of each sample at the wavelength corresponding to the maximum absorbance of the micelle-solubilized dye (this should be determined experimentally, but is often around 595 nm).
-
Plot the absorbance as a function of the this compound concentration.
-
The CMC is the concentration at which a sharp increase in absorbance is observed. This can be determined by finding the intersection of the two linear portions of the plot.
| Parameter | Typical Value |
| This compound Concentration Range | 0.001% to 1.0% (w/v) |
| Coomassie Blue Concentration | 10 µM |
| Incubation Time | 30 minutes |
| Measurement Wavelength | ~595 nm |
Signaling Pathway Considerations
While this compound itself is a surfactant and not directly involved in biological signaling pathways, its role in drug delivery formulations means it can influence the interaction of a therapeutic agent with a target pathway. The stability of the formulation is critical for ensuring consistent delivery of the active pharmaceutical ingredient (API) to its site of action.
Logical Relationship: Formulation Stability and Therapeutic Efficacy
Caption: Impact of this compound concentration on therapeutic outcome.
Technical Support Center: Aerosol® 22 Compatibility Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the compatibility of Aerosol® 22 (Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate) with other common additives in experimental formulations. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Troubleshooting Guide: Common Issues with Aerosol® 22 Formulations
This section addresses prevalent problems observed during the use of Aerosol® 22, providing potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Actions & Troubleshooting Steps |
| Precipitation or Cloudiness Upon Mixing | Ionic Incompatibility: Mixing Aerosol® 22 (anionic surfactant) with cationic additives (e.g., cationic polymers, preservatives like benzalkonium chloride) can lead to the formation of insoluble complexes.[1] Presence of Polyvalent Cations: Divalent or trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺) from hard water or other additives can react with the sulfosuccinate to form insoluble salts.[2][3][4] pH Out of Optimal Range: While generally stable, extreme pH values can affect the solubility of Aerosol® 22 or other components in the formulation. | 1. Review Formulation Components: Identify any cationic ingredients. If present, consider replacing them with non-ionic or anionic alternatives. 2. Use Purified Water: Employ deionized or distilled water to minimize the concentration of polyvalent cations. 3. Incorporate a Chelating Agent: Add a chelating agent like EDTA to sequester polyvalent cations. 4. pH Adjustment: Adjust the pH of the formulation to a neutral or slightly acidic range and observe for any changes in clarity. |
| Phase Separation or Instability Over Time | Surfactant-Polymer Interaction: Interactions between Aerosol® 22 and certain polymers can lead to phase separation, either associative (formation of a polymer-surfactant complex) or segregative.[5] Hydrolysis of Aerosol® 22: At elevated temperatures and in alkaline conditions, the ester linkages in sulfosuccinates can hydrolyze, leading to a loss of surface activity and formulation breakdown.[6] | 1. Evaluate Polymer Compatibility: Conduct compatibility studies with the specific polymer. Consider using non-ionic polymers that have a lower potential for strong electrostatic interactions. 2. Control Temperature: Avoid exposing the formulation to high temperatures during preparation and storage. 3. Maintain Optimal pH: Keep the formulation pH in the neutral to slightly acidic range to minimize hydrolysis. |
| Reduced Foaming or Wetting Performance | Ionic Interactions: The formation of complexes with cationic substances can reduce the concentration of free Aerosol® 22 available to perform its function at interfaces.[1] Adsorption onto Surfaces: Aerosol® 22 may adsorb onto surfaces of other particulate ingredients in the formulation, reducing its effective concentration. | 1. Address Incompatibilities: Follow the steps outlined for "Precipitation or Cloudiness." 2. Optimize Concentration: Gradually increase the concentration of Aerosol® 22 and monitor the foaming and wetting properties to find the optimal level. |
Frequently Asked Questions (FAQs)
Compatibility
Q1: With which types of additives is Aerosol® 22 generally incompatible?
A1: Aerosol® 22 is an anionic surfactant and is most notably incompatible with cationic compounds. This includes cationic surfactants, cationic polymers (e.g., polyquaterniums), and some cationic preservatives. The strong electrostatic attraction between the negatively charged head of Aerosol® 22 and positively charged cationic molecules can lead to the formation of insoluble precipitates, effectively removing the surfactant from the solution and diminishing its activity.[1]
Q2: Can Aerosol® 22 be used in formulations containing salts?
A2: Aerosol® 22 generally exhibits good electrolyte compatibility.[7] However, caution is advised when using salts containing polyvalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), particularly at high concentrations. These ions can form insoluble salts with sulfosuccinates, leading to precipitation.[2][3][4] It is recommended to use monovalent salts (e.g., NaCl) or to include a chelating agent if the use of polyvalent cations is unavoidable.
Q3: How does pH affect the stability and compatibility of Aerosol® 22?
A3: Aerosol® 22 is known for its excellent compatibility with both acidic and alkaline conditions.[8][9] However, to minimize the risk of hydrolysis of the ester linkage in the sulfosuccinate structure, it is advisable to maintain the pH of the formulation in a neutral to slightly acidic range, especially if the formulation will be stored for an extended period or at elevated temperatures.[6]
Performance
Q4: I'm observing a decrease in the performance of my formulation over time. Could this be related to Aerosol® 22?
A4: Yes, a gradual decrease in performance could be due to the hydrolysis of Aerosol® 22. This process is accelerated by high temperatures and alkaline pH.[6] Hydrolysis breaks down the surfactant molecule, leading to a loss of its surface-active properties. To mitigate this, ensure your formulation is stored at a controlled room temperature and the pH is maintained in the recommended range.
Troubleshooting
Q5: My formulation containing Aerosol® 22 and a polymer is showing signs of instability. How can I troubleshoot this?
A5: Surfactant-polymer interactions can be complex. To troubleshoot, you can:
-
Characterize the Interaction: Use techniques like viscosity, surface tension, and conductivity measurements to understand how the polymer and surfactant are interacting in your system.
-
Modify the Polymer: If possible, switch to a non-ionic polymer to reduce electrostatic interactions.
-
Adjust Concentrations: Vary the concentrations of both the polymer and Aerosol® 22 to find a stable region in the phase diagram of your system.
-
Conduct a Salt Scan: In some cases, the addition of a simple electrolyte like NaCl can shield the charges and reduce unfavorable interactions.
Experimental Protocols
Protocol 1: Visual Compatibility Assessment
Objective: To quickly assess the physical compatibility of Aerosol® 22 with other additives.
Methodology:
-
Prepare a stock solution of Aerosol® 22 in deionized water at a concentration relevant to your application.
-
Prepare stock solutions of the other additives to be tested.
-
In a series of clear glass vials, mix the Aerosol® 22 solution with each additive solution in the desired ratios.
-
Include a control vial containing only the Aerosol® 22 solution.
-
Gently agitate the mixtures and visually inspect for any signs of incompatibility, such as precipitation, cloudiness, or phase separation.
-
Observe the samples immediately after mixing, after one hour, and after 24 hours at both room temperature and an elevated temperature (e.g., 40°C).
Protocol 2: Determining Critical Micelle Concentration (CMC) to Evaluate Surfactant-Polymer Interactions
Objective: To determine the effect of a polymer on the CMC of Aerosol® 22, which can indicate the nature of their interaction.
Methodology:
-
Prepare Solutions:
-
Prepare a series of solutions with varying concentrations of Aerosol® 22 in deionized water.
-
Prepare a second series of solutions with the same varying concentrations of Aerosol® 22, but this time in a solution containing a fixed concentration of the polymer being tested.
-
-
Measurement Technique (Choose one):
-
Surface Tensiometry: Measure the surface tension of each solution. Plot surface tension versus the logarithm of the Aerosol® 22 concentration. The CMC is the concentration at which the surface tension plateaus.[10]
-
Conductivity: For ionic surfactants like Aerosol® 22, measure the electrical conductivity of each solution. Plot conductivity versus Aerosol® 22 concentration. The CMC is identified by a distinct change in the slope of the line.[10]
-
-
Data Analysis:
-
Determine the CMC of Aerosol® 22 with and without the polymer.
-
A significant shift in the CMC in the presence of the polymer indicates an interaction between the two components.
-
Visualization of Key Concepts
Caption: Troubleshooting workflow for Aerosol® 22 compatibility issues.
Caption: Interaction between anionic and cationic surfactants leading to precipitation.
References
- 1. agritechem.com [agritechem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SODIUM DIOCTYL SULFOSUCCINATE - Ataman Kimya [atamanchemicals.com]
- 7. AEROSOL 22 [nsm-na.com]
- 8. specialchem.com [specialchem.com]
- 9. Aerosol® 22 SURFACTANT | Syensqo [syensqo.com]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
How to improve the shelf life of Aerosol 22 solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve and monitor the shelf life of Aerosol 22 (tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate) solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, chemically known as tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate, is an anionic surfactant. It is utilized in a variety of applications, including as an emulsifier, dispersing agent, and stabilizer in industrial and pharmaceutical formulations. Its unique structure allows it to be effective at interfaces, reducing surface tension and facilitating the mixing of immiscible substances.
Q2: What are the common signs of this compound solution degradation?
Degradation of this compound solutions can manifest in several ways:
-
Changes in physical appearance: The solution may become cloudy, develop precipitates, or change color.
-
Alteration of pH: A significant shift in the solution's pH can indicate chemical breakdown.
-
Loss of performance: The solution may lose its surfactant properties, leading to decreased emulsification or dispersion efficiency.
-
Odor formation: Microbial contamination can lead to the development of unusual odors.
Q3: What factors contribute to the degradation of this compound solutions?
The primary factors influencing the stability of this compound solutions are:
-
pH: The ester and amide linkages in the this compound molecule are susceptible to hydrolysis, which is catalyzed by both acidic and alkaline conditions. A neutral pH is generally optimal for stability.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, particularly hydrolysis.
-
Microbial Growth: Aqueous solutions of surfactants can provide a nutrient source for microorganisms, leading to biodegradation.
-
Presence of Incompatible Chemicals: Certain ions or other formulation excipients may react with this compound or catalyze its degradation.
Q4: How can I improve the shelf life of my this compound solution?
To enhance the stability and extend the shelf life of your this compound solution, consider the following:
-
Control pH: Maintain the solution pH within a neutral range (approximately 6.0-7.5) using a suitable buffering system.
-
Refrigerated Storage: Store the solution at refrigerated temperatures (2-8°C) to slow down the rate of chemical degradation. Avoid freezing, as this may cause the surfactant to precipitate.
-
Use of Preservatives: In non-sterile applications, add a broad-spectrum antimicrobial preservative to prevent microbial growth.
-
High-Purity Water: Prepare solutions using purified water (e.g., distilled or deionized) to minimize the presence of ions and microbial contaminants.
-
Proper Container Selection: Store the solution in a well-sealed, non-reactive container (e.g., glass or high-density polyethylene) to prevent contamination and degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and storage of this compound solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Solution appears cloudy or has precipitated. | 1. Storage at low temperatures (below recommended range).2. pH of the solution is outside the optimal range, causing decreased solubility.3. Interaction with other components in the formulation. | 1. Gently warm the solution to room temperature with mild agitation.2. Measure the pH and adjust to a neutral range (6.0-7.5) if necessary.3. Conduct a compatibility study with other formulation components. |
| Loss of surfactant performance (e.g., poor emulsification). | 1. Chemical degradation (hydrolysis) of the this compound molecule.2. Incorrect concentration of the solution. | 1. Verify the storage conditions (temperature and pH) of the solution.2. Prepare a fresh solution under optimal conditions.3. Confirm the initial concentration using an appropriate analytical method. |
| Change in solution pH over time. | 1. Hydrolysis of the ester linkages, leading to the formation of acidic byproducts.2. Microbial contamination. | 1. Incorporate a suitable buffering agent to maintain a stable pH.2. Add a preservative and ensure sterile handling techniques during preparation.3. Store the solution at a lower temperature. |
| Visible microbial growth or unpleasant odor. | 1. Contamination during preparation or storage.2. Absence or inefficacy of a preservative. | 1. Discard the contaminated solution.2. Prepare a fresh solution using sterile techniques and add an effective preservative.3. Ensure the storage container is properly sealed. |
Experimental Protocols
1. Accelerated Stability Study Protocol
This protocol is designed to assess the chemical stability of an this compound solution under accelerated conditions to predict its long-term shelf life.
-
Objective: To determine the rate of degradation of this compound at elevated temperatures.
-
Materials:
-
This compound solution of known concentration
-
pH meter
-
Temperature-controlled ovens or water baths
-
Inert, sealed containers (e.g., glass vials with PTFE-lined caps)
-
Analytical instrumentation for quantifying this compound (e.g., HPLC-UV)
-
-
Methodology:
-
Prepare a batch of this compound solution and adjust the pH to the desired level.
-
Dispense the solution into multiple sealed containers.
-
Place the containers in ovens set at different temperatures (e.g., 40°C, 50°C, and 60°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove a container from each temperature condition.
-
Allow the samples to cool to room temperature.
-
Visually inspect the samples for any changes in appearance.
-
Measure the pH of each sample.
-
Quantify the concentration of this compound in each sample using a validated analytical method.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each temperature.
-
Determine the degradation rate constant (k) at each temperature.
-
Use the Arrhenius equation to plot ln(k) versus 1/T (in Kelvin) to predict the degradation rate at room temperature and refrigerated conditions.
-
2. Compatibility Study with Formulation Excipients
This protocol helps determine the compatibility of this compound with other components in a formulation.
-
Objective: To identify any physical or chemical incompatibilities between this compound and other excipients.
-
Materials:
-
This compound solution
-
All other formulation excipients (e.g., polymers, salts, active pharmaceutical ingredients)
-
Storage containers
-
-
Methodology:
-
Prepare binary mixtures of the this compound solution with each individual excipient at the intended concentrations.
-
Prepare a complete formulation containing all components.
-
Store the mixtures and the complete formulation under both ambient and accelerated temperature conditions.
-
At initial and subsequent time points, visually inspect the samples for precipitation, color change, or other signs of incompatibility.
-
If available, use analytical techniques to assess any changes in the chemical integrity of this compound and the other excipients.
-
Visual Guides
Caption: Experimental workflow for an accelerated stability study of this compound solutions.
Caption: Troubleshooting decision tree for common issues with this compound solutions.
Methods for purifying and removing impurities from Aerosol 22
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Aerosol 22, an anionic surfactant. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a commercial sample of this compound?
A1: Commercial grades of anionic surfactants like this compound may contain several types of impurities arising from the manufacturing process and storage. These can include:
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Unreacted Starting Materials: Residual reactants from the synthesis process.
-
Byproducts: Molecules formed during side reactions.
-
Inorganic Salts: Such as sodium sulfate, which can affect the surfactant's properties.[1]
-
Alcohols: For example, residual dodecyl alcohol has been noted as an impurity in similar surfactants like sodium dodecyl sulfate (SDS).[1]
-
Water: Moisture content can vary.
-
Degradation Products: Formed due to improper storage conditions like exposure to extreme temperatures or pH.
Q2: What are the recommended methods for purifying this compound?
A2: Several methods can be employed for the purification of anionic surfactants. The choice of method depends on the nature of the impurities and the desired final purity. Common techniques include:
-
Recrystallization: This is an effective method for removing many impurities.[1] Dissolving the surfactant in a suitable hot solvent, followed by cooling to allow the purified surfactant to crystallize, can separate it from more soluble impurities.[1] Hot ethanol is often a good solvent for this purpose.[1]
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and column chromatography are powerful for separating the surfactant from closely related impurities.[1][2] Normal-phase chromatography can be particularly effective for separating isomers.
-
Ultrafiltration: This membrane-based technique separates molecules based on size. It can be used to remove low molecular weight impurities from surfactant micelles.[3][4]
-
Solvent Extraction: This method can be used to selectively dissolve either the surfactant or the impurities into an immiscible solvent.[5]
-
Adsorption: Using materials like activated carbon can help remove certain organic impurities.[6]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of a surfactant can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying the main surfactant component and its impurities.[2][7][8]
-
Mass Spectrometry (MS): Can be coupled with liquid chromatography (LC-MS) to identify the molecular weights of the surfactant and any impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis.[7]
-
Surface Tension Measurements: The presence of impurities can sometimes be indicated by a minimum in the surface tension versus concentration plot around the critical micelle concentration (CMC).[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Recovery After Recrystallization | The surfactant is too soluble in the chosen solvent even at low temperatures. | - Try a different solvent or a mixture of solvents to decrease solubility upon cooling.- Ensure the cooling process is slow to allow for proper crystal formation. |
| The volume of the solvent used was too large. | - Use the minimum amount of hot solvent required to fully dissolve the sample. | |
| Poor Separation in Chromatography | Incorrect mobile phase composition. | - Optimize the mobile phase gradient and composition to improve the resolution between the surfactant and impurities.[9] |
| Inappropriate stationary phase (column). | - Select a column specifically designed for surfactant analysis or one with a suitable chemistry (e.g., C18 for reversed-phase).[2] | |
| Sample overload. | - Reduce the amount of sample loaded onto the column. | |
| Membrane Fouling During Ultrafiltration | High concentration of surfactant leading to gel layer formation on the membrane. | - Operate at a lower surfactant concentration, below the critical micelle concentration if trying to remove small molecule impurities.[10] - Optimize the cross-flow velocity and transmembrane pressure. |
| Presence of particulate matter. | - Pre-filter the sample to remove any suspended solids before ultrafiltration. | |
| Incomplete Impurity Removal | The chosen purification method is not effective for the specific impurity. | - Combine different purification techniques. For example, use recrystallization for bulk impurity removal followed by chromatography for fine purification.[11] |
| The impurity has very similar properties to this compound. | - Employ a high-resolution technique like preparative HPLC. |
Experimental Protocols
General Recrystallization Protocol for Anionic Surfactants
-
Dissolution: Weigh the crude this compound and place it in a clean, dry flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the surfactant is completely dissolved.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then place it in an ice bath or refrigerator to induce crystallization. For some surfactants, overnight refrigeration may be necessary for complete precipitation.[11]
-
Isolation: Collect the purified crystals by filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining surface impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
General HPLC Analysis Protocol
-
Sample Preparation: Accurately weigh a small amount of the purified this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration.[12] Filter the sample through a 0.45 µm syringe filter before injection.[12]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is often suitable for anionic surfactant analysis.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detector: A Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is recommended for surfactants that lack a UV chromophore.[2]
-
-
Data Analysis: Analyze the resulting chromatogram to identify and quantify the main peak corresponding to this compound and any impurity peaks.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. alfachemic.com [alfachemic.com]
- 3. pjoes.com [pjoes.com]
- 4. US20080287524A1 - Method of Purifying a Surfactant by Ultrafiltration - Google Patents [patents.google.com]
- 5. Differential extraction for the rapid purification of bovine surfactant protein B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The removal of anionic surfactants from water in coagulation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surfactant Analysis [intertek.com]
- 8. Multiple Strategies on Surfactant Analysis [clinicalresearchnewsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Surfactant and Silicone Issues - Chromatography Forum [chromforum.org]
Technical Support Center: Scaling Up Reactions with Aeros-ol® 22
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up chemical reactions, particularly emulsion polymerizations, using Aerosol® 22.
Physical and Chemical Properties of Aerosol® 22
Aerosol® 22 is a highly hydrophilic, anionic surfactant known for its excellent emulsifying, dispersing, and solubilizing properties.[1][2][3][4] Its chemical name is Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate.[5][6] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | References |
| Chemical Name | Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate | [5][6] |
| CAS Number | 38916-42-6 | [7] |
| Molecular Formula | C26H43NNa4O10S | [7] |
| Molecular Weight | 653.64 g/mol | [7] |
| Appearance | Tan-colored liquid | [8] |
| Composition | 35% Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate, 5% Ethyl Alcohol, 60% Water | [5] |
| Density | 1.12 g/mL at 25 °C | [9] |
| Flash Point | 54 °C | [9] |
| Solubility | Easily soluble in cold and hot water, methanol, and diethyl ether. | [10] |
| Critical Micelle Concentration (CMC) | 3.5% in water | [11] |
Troubleshooting Guide for Scale-Up Challenges
Scaling up reactions from the laboratory to pilot or production scale can introduce a variety of challenges. This guide addresses common issues encountered when using Aerosol® 22 in larger-scale operations.
Problem 1: Emulsion Instability and Particle Agglomeration
Symptoms:
-
Formation of coagulum or grit in the reactor.
-
Phase separation of the emulsion.
-
Inconsistent particle size distribution in the final product.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Surfactant Concentration | The surface area of particles increases significantly with scale, requiring a proportional increase in surfactant to maintain stability. Review your formulation and consider a stepwise increase in Aerosol® 22 concentration (e.g., 10-20% increments) to find the optimal level for the larger batch size.[12] |
| Inadequate Mixing and Shear | What works in a small flask may not be sufficient in a large reactor. Poor agitation can lead to localized areas of high monomer concentration, causing particle agglomeration.[13] Ensure your reactor's agitation system provides uniform mixing throughout the vessel. For shear-sensitive systems, consider lower shear mixing options. |
| Incorrect Monomer or Initiator Addition Rate | A rapid addition of monomer or initiator can lead to uncontrolled polymerization and particle growth, overwhelming the stabilizing capacity of Aerosol® 22. Optimize the addition rates to maintain a steady and controlled reaction.[13] |
| Temperature Gradients | Uneven heating or cooling in a large reactor can create hot spots, leading to localized coagulation.[14] Ensure your reactor's temperature control system is adequate for the larger volume and provides uniform temperature distribution. |
| High Electrolyte Concentration | Aerosol® 22 has excellent electrolyte compatibility, but excessively high concentrations of salts can still destabilize the emulsion.[3][15] If possible, minimize the concentration of electrolytes in your formulation. |
Problem 2: Excessive Foaming
Symptoms:
-
Foam overflowing from the reactor.
-
Difficulty in monitoring the reaction volume.
-
Product loss and operational hazards.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| High Agitation Speed | Vigorous mixing can entrain air into the reaction mixture, leading to foam formation, especially with anionic surfactants like Aerosol® 22.[16] Reduce the agitation speed to a level that still ensures adequate mixing without excessive aeration. |
| High Surfactant Concentration | While necessary for stability, an overly high concentration of Aerosol® 22 can contribute to increased foaming.[17] If emulsion stability allows, try to optimize the concentration to the lowest effective level. |
| Gas Entrainment from Headspace | In large reactors, the headspace can be a significant source of gas that gets incorporated into the liquid during mixing. Consider using a reactor design that minimizes headspace or employing a gentle nitrogen blanket to displace air. |
| Reaction By-products | Some polymerization reactions can generate gaseous by-products that contribute to foaming. If this is the case, ensure the reactor is properly vented. |
Problem 3: Viscosity Control Issues
Symptoms:
-
Unexpectedly high or low viscosity of the reaction mixture.
-
Difficulty in pumping or transferring the product.
-
Poor heat transfer due to high viscosity.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Surfactant-Polymer Interactions | The interaction between Aerosol® 22 and the polymer being formed can significantly impact the viscosity of the emulsion.[18][19] The nature of these interactions can change with concentration and temperature. |
| Particle Size and Distribution | A broad particle size distribution or the presence of very small particles can lead to an increase in viscosity. Optimizing the reaction conditions to achieve a more uniform particle size can help control viscosity.[20] |
| Solid Content | As the polymerization progresses and the solid content increases, the viscosity will naturally rise. Ensure your process design and equipment can handle the expected final viscosity. |
| Temperature Effects | Viscosity is temperature-dependent. Ensure precise and uniform temperature control throughout the reaction.[18] |
Frequently Asked Questions (FAQs)
Q1: How does the performance of Aerosol® 22 change at higher temperatures and pressures encountered during scale-up?
Q2: Are there any known incompatibilities of Aerosol® 22 with common materials of construction in large reactors?
Aerosol® 22 is generally compatible with stainless steel and glass-lined reactors. However, it is always recommended to consult the manufacturer's documentation and conduct compatibility testing with any new materials of construction, especially gaskets and seals, that will be in contact with the reaction mixture at elevated temperatures.
Q3: What is the impact of Aerosol® 22 on the final product's properties, and does this change with scale?
Aerosol® 22, being a hydrophilic surfactant, can potentially affect the water sensitivity and adhesion properties of the final polymer film.[4] The extent of this impact can be influenced by its final concentration and distribution within the polymer matrix. During scale-up, changes in mixing and heat transfer can affect the incorporation of the surfactant, potentially leading to variations in product properties compared to the lab-scale results. It is important to characterize the final product from scaled-up batches to ensure it meets the required specifications.
Q4: How can I predict the required amount of Aerosol® 22 for a successful scale-up?
A direct linear scale-up of the surfactant amount based on the increase in batch volume is a good starting point. However, due to the non-linear changes in surface area to volume ratio, this may not be optimal.[14] A more accurate approach involves calculating the total surface area of the polymer particles to be stabilized and ensuring sufficient Aerosol® 22 is present to cover this area. Pilot-scale experiments are highly recommended to refine the required surfactant concentration.
Experimental Protocols
Protocol 1: Jar Test for Determining Optimal Surfactant Concentration
This protocol helps determine the minimum effective concentration of Aerosol® 22 required to maintain emulsion stability at a given solids content.
Methodology:
-
Prepare a series of identical monomer emulsions with varying concentrations of Aerosol® 22 (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% by weight of monomer).
-
Initiate polymerization in each jar under identical conditions of temperature and agitation, simulating the planned scale-up process as closely as possible.
-
Monitor each reaction for signs of instability, such as the formation of coagulum or phase separation.
-
After the reaction is complete, measure the amount of coagulum in each jar and analyze the particle size distribution of the resulting latex.
-
The optimal concentration of Aerosol® 22 is the lowest concentration that results in minimal coagulum and the desired particle size distribution.
Protocol 2: Pilot Plant Scale-Up Trial
This protocol outlines a general procedure for a pilot-scale trial to validate the process before moving to full production scale.
Methodology:
-
Based on the results from the jar tests, select a starting concentration of Aerosol® 22 for the pilot-scale batch.
-
Charge the pilot reactor with the initial components (water, initial surfactant charge) and bring to the reaction temperature.
-
Begin the controlled addition of the monomer emulsion and initiator solution at the predetermined rates.
-
Closely monitor key process parameters throughout the reaction, including temperature, agitation speed, and any signs of foaming or instability.
-
Take samples at regular intervals to monitor conversion and particle size progression.
-
Upon completion, cool the reactor and discharge the product.
-
Thoroughly analyze the final product for all critical quality attributes, including particle size, viscosity, and performance properties.
-
Based on the outcome of the pilot trial, make any necessary adjustments to the process parameters before proceeding to full-scale production.
Visualizations
Caption: Workflow for scaling up reactions with Aerosol® 22.
Caption: Troubleshooting logic for common scale-up issues.
References
- 1. specialchem.com [specialchem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. This compound [nsm-na.com]
- 4. Aerosol® 22 SURFACTANT | Syensqo [syensqo.com]
- 5. scribd.com [scribd.com]
- 6. Alcopol FL | C26H43NNa4O10S | CID 38164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. This compound CAS#: 38916-42-6 [m.chemicalbook.com]
- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 11. irp.cdn-website.com [irp.cdn-website.com]
- 12. benchchem.com [benchchem.com]
- 13. jinzongmachinery.com [jinzongmachinery.com]
- 14. ehs.stanford.edu [ehs.stanford.edu]
- 15. explore.azelis.com [explore.azelis.com]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pcimag.com [pcimag.com]
Technical Support Center: Measuring the Effectiveness of Aerosol 22 as a Dispersant
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on evaluating the effectiveness of Aerosol® 22 as a dispersant. Below you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to assist in your research and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is Aerosol® 22 and how does it function as a dispersant?
A1: Aerosol® 22, chemically known as Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate, is a highly hydrophilic anionic surfactant.[1][2][3][4] It functions as a dispersant by adsorbing onto the surface of particles in a liquid medium. This process imparts both steric and electrostatic stabilization, which prevents particles from agglomerating and settling.[5] The result is a stable, uniform dispersion. Its excellent compatibility with electrolytes and stability in acidic and alkaline conditions make it a versatile choice for various formulations.[1]
Q2: What are the primary methods to measure the effectiveness of Aerosol® 22?
A2: The effectiveness of a dispersant like Aerosol® 22 is primarily measured by its ability to reduce particle size, create a stable dispersion, and modify surface properties. Key analytical methods include:
-
Particle Size Analysis: Techniques like Laser Diffraction and Dynamic Light Scattering (DLS) are used to measure the particle size distribution of the dispersed material. A significant reduction in the mean particle size (e.g., Dv50) indicates effective dispersion.[5][6][7]
-
Zeta Potential Measurement: This technique assesses the magnitude of the electrostatic charge on the particle surface. A higher absolute zeta potential value (typically > ±30 mV) indicates strong inter-particle repulsion and a more stable dispersion.
-
Surface Tension Measurement: This measures the reduction in surface tension of the liquid medium caused by the surfactant. Lower surface tension generally improves the wetting of the particle surfaces.
-
Sedimentation and Stability Studies: Visual observation of sedimentation over time or the use of techniques like analytical centrifugation can quantify the physical stability of the dispersion. A stable dispersion will show minimal settling or phase separation over an extended period.
Q3: What is a typical starting concentration for Aerosol® 22 in a formulation?
A3: The optimal concentration of Aerosol® 22 depends on several factors, including the type of material being dispersed, its particle size, and the desired properties of the final formulation. It is recommended to perform a concentration optimization study. A typical starting point for evaluation could be in the range of 0.1% to 2.0% by weight of the solids in the formulation. For some applications, it can be effective at very low concentrations.
Q4: How does Aerosol® 22 impact the final product's properties?
A4: Besides its primary function as a dispersant, Aerosol® 22 can influence other properties of a formulation. It can improve the mechanical and electrolytic stability of emulsions and latexes.[5] In coatings and inks, it can enhance gloss and color development by ensuring uniform pigment dispersion. In pharmaceutical formulations, achieving a stable dispersion with a controlled particle size can improve the bioavailability and therapeutic efficacy of poorly soluble drugs.[8][9]
Experimental Protocols
Protocol 1: Measuring Particle Size Reduction using Laser Diffraction
This protocol outlines the procedure for evaluating the effectiveness of Aerosol® 22 by measuring the particle size distribution of a model powder (e.g., a poorly soluble active pharmaceutical ingredient - API) dispersed in an aqueous medium.
Materials and Equipment:
-
Aerosol® 22
-
Model powder (e.g., API)
-
Deionized water (or other suitable liquid medium)
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Horiba LA-960)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Ultrasonic bath or probe sonicator
Procedure:
-
Preparation of Dispersant Solutions: Prepare a series of aqueous solutions of Aerosol® 22 at different concentrations (e.g., 0.1%, 0.5%, 1.0%, and 2.0% w/v).
-
Sample Preparation (Control):
-
Add a pre-weighed amount of the model powder to a known volume of deionized water without any dispersant. The concentration should be optimized to achieve an appropriate obscuration level for the laser diffraction instrument (typically 10-20%).
-
Stir the suspension with a magnetic stirrer for a set period (e.g., 15 minutes).
-
-
Sample Preparation (with Aerosol® 22):
-
Repeat the process in step 2, but use the prepared Aerosol® 22 solutions instead of pure deionized water.
-
-
Dispersion Energy Application (Optional but Recommended):
-
To break up initial agglomerates, sonicate each suspension (control and test samples) for a standardized time (e.g., 2-5 minutes) using an ultrasonic bath or probe sonicator. Ensure the temperature is controlled to prevent sample degradation.
-
-
Particle Size Measurement:
-
Set the parameters on the laser diffraction instrument, including the refractive index of the particles and the dispersant.
-
Measure the particle size distribution of the control and each test sample. Perform at least three measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Compare the particle size distributions, specifically focusing on the volume-weighted mean diameter (Dv50). A significant decrease in Dv50 for the samples containing Aerosol® 22 compared to the control indicates effective dispersion.
-
Data Presentation
The effectiveness of Aerosol® 22 can be quantified and compared using a tabular format. The following table presents hypothetical data for the dispersion of a model API, demonstrating the impact of increasing Aerosol® 22 concentration on particle size reduction.
| Aerosol® 22 Concentration (% w/v) | Dv10 (µm) | Dv50 (µm) | Dv90 (µm) | Span |
| 0 (Control) | 5.2 | 25.8 | 55.4 | 1.95 |
| 0.1 | 2.1 | 10.5 | 22.3 | 1.92 |
| 0.5 | 0.8 | 4.2 | 9.8 | 2.14 |
| 1.0 | 0.5 | 2.5 | 6.1 | 2.24 |
| 2.0 | 0.4 | 2.3 | 5.8 | 2.35 |
Note: This data is for illustrative purposes only. Actual results will vary depending on the specific materials and experimental conditions.
Troubleshooting Guide
Q: My dispersion is showing signs of instability (sedimentation) even with Aerosol® 22. What could be the cause?
A: Several factors could contribute to instability:
-
Insufficient Concentration: The concentration of Aerosol® 22 may be too low to adequately cover the surface area of the particles. Try incrementally increasing the concentration.
-
Inadequate Dispersion Energy: The initial mixing or sonication may not have been sufficient to break down all agglomerates. An optimization of mixing time and sonication energy may be required.
-
pH Effects: The effectiveness of anionic surfactants like Aerosol® 22 can be influenced by the pH of the medium. Ensure the pH of your system is within a range where the surfactant is most effective.
-
Incompatibility with Other Components: Other excipients or ions in your formulation could be interacting with Aerosol® 22, reducing its effectiveness. Review the compatibility of all components.
Q: I am observing foaming during the dispersion process. How can I mitigate this?
A: Foaming is a common issue with surfactants. To reduce foaming:
-
Optimize Mixing: Use less vigorous agitation that is still sufficient for dispersion.
-
Consider a Defoamer: If foaming is persistent and problematic for your application, the addition of a small amount of a suitable defoaming agent may be necessary. Ensure the defoamer is compatible with your system and does not interfere with the final product's performance.
Q: The particle size is not reducing as much as expected. What should I check?
A: If you are not achieving the desired particle size reduction:
-
Particle Properties: The material you are trying to disperse may be highly crystalline or have very strong inter-particle forces that are difficult to overcome. Pre-milling the dry powder might be necessary.
-
Dispersant-Particle Interaction: There might be poor affinity between Aerosol® 22 and the particle surface. You may need to screen other types of dispersants or use a combination of dispersants.
-
Measurement Issues: Ensure your particle size analyzer is functioning correctly and that the chosen optical model and refractive indices are appropriate for your material.[5]
Visualizations
Caption: Experimental workflow for evaluating dispersant effectiveness.
Caption: Troubleshooting decision tree for common dispersion issues.
Caption: Mechanism of particle dispersion and stabilization.
References
- 1. specialchem.com [specialchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. tetrasodium dicarboxyethyl stearyl sulfosuccinamate, 3401-73-8 [thegoodscentscompany.com]
- 4. Tetrasodium;2-[(3-carboxylato-2-sulfonatopropanoyl)-octadecylamino]butanedioate | C26H43NNa4O10S | CID 18841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]
- 6. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Performance Analysis: Aerosol® 22 vs. Sodium Dodecyl Sulfate (SDS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of two anionic surfactants, Aerosol® 22 and Sodium Dodecyl Sulfate (SDS). The information is intended to assist researchers and professionals in the pharmaceutical and drug development fields in selecting the appropriate surfactant for their specific applications. The comparison is based on available experimental data and technical information.
Executive Summary
Sodium Dodecyl Sulfate (SDS) is a widely studied and utilized anionic surfactant with a broad range of applications in drug delivery and research, primarily owing to its strong protein-denaturing and solubilizing properties. Aerosol® 22, a proprietary sulfosuccinamate, is positioned as a highly hydrophilic surfactant with excellent emulsifying and dispersing capabilities, particularly in emulsion polymerization. While extensive quantitative data is available for SDS, specific performance metrics for Aerosol® 22 are less prevalent in publicly accessible scientific literature, with most information derived from technical data sheets. This guide consolidates the available data to provide a comparative overview.
Physicochemical Properties
A direct comparison of the fundamental physicochemical properties of Aerosol® 22 and SDS is crucial for understanding their behavior in solution.
| Property | Aerosol® 22 | Sodium Dodecyl Sulfate (SDS) |
| Chemical Name | Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate | Sodium Dodecyl Sulfate |
| CAS Number | 38916-42-6 | 151-21-3 |
| Molecular Formula | C₂₆H₄₇NNa₄O₁₀S | C₁₂H₂₅NaO₄S |
| Molecular Weight | ~653 g/mol [1] | 288.38 g/mol |
| Type | Anionic[1] | Anionic |
| Critical Micelle Concentration (CMC) | 0.06% w/w*[2] | ~8.2 mM (~0.24% w/w) |
| Surface Tension at CMC | ~40 mN/m*[2] | ~32.0 - 39.5 mN/m |
| HLB Value | Not explicitly found | ~40 |
| Appearance | Clear, slightly cloudy solution[1] | White to off-white powder or pellets |
| Solubility | Soluble in water[1] | Soluble in water |
Note: Data for Aerosol® 22 is sourced from a general product brochure for the AEROSOL® surfactant line and is attributed to "AEROSOL 22 / 22N".[2]
Performance Comparison
Emulsification and Dispersion
Aerosol® 22 is marketed as a primary and secondary emulsifier, particularly effective in emulsion polymerization and for creating small particle size emulsions.[3] It is described as a good dispersant for inorganic materials.[4]
SDS is also a well-known emulsifying agent and is frequently used in emulsion polymerization processes. Its effectiveness as an emulsifier is well-documented in scientific literature.
Solubility Enhancement
Surfactants are widely used to enhance the solubility of poorly water-soluble drugs.[5] They achieve this by reducing surface tension and, above their CMC, by entrapping drug molecules within micelles.[5]
SDS is a powerful solubilizing agent for a variety of poorly soluble compounds and is a common choice in pharmaceutical formulations for this purpose.
Aerosol® 22 is also described as an excellent solubilizing agent.[4] However, specific data on its capacity to enhance the solubility of particular drug compounds compared to SDS is not available in the searched literature.
Protein Denaturation
SDS is a strong protein-denaturing agent and is the primary detergent used in SDS-PAGE (polyacrylamide gel electrophoresis) to separate proteins based on their molecular weight.[6] The denaturation process involves the disruption of non-covalent bonds within the protein structure.
Information regarding the protein-denaturing capabilities of Aerosol® 22 is not available in the provided search results. Generally, sulfosuccinate surfactants are considered to be milder than alkyl sulfates like SDS.
Cytotoxicity
The potential toxicity of surfactants is a critical consideration in drug development.
SDS has been shown to exhibit cytotoxicity, with reported IC50 values varying depending on the cell line and exposure time. For example, one study reported an IC50 of 10⁻⁵ M in an enzymatic assay system.[7]
Aerosol® 22 is described as "non-dermatitic" in its technical literature, suggesting low skin irritation potential.[4] However, specific IC50 values or detailed in-vitro cytotoxicity data for Aerosol® 22 were not found in the search results. The safety assessments of related sulfosuccinate salts suggest they are safe for use in cosmetics when formulated to be non-irritating.
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of surfactant performance. Below are general experimental protocols for key comparative assessments.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC and the surface tension at the CMC are fundamental properties of a surfactant. These can be determined using tensiometry.
Protocol:
-
Solution Preparation: Prepare a concentrated stock solution of the surfactant in deionized water. Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[8] Ensure temperature control throughout the measurements.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show a region where surface tension decreases linearly with the log of the concentration, followed by a plateau. The concentration at the intersection of these two linear regions is the CMC.[9]
Evaluation of Emulsion Stability
The ability of a surfactant to form and stabilize an emulsion is a key performance indicator.
Protocol:
-
Emulsion Preparation: Prepare oil-in-water emulsions using a standard oil phase and an aqueous phase containing the surfactant to be tested at various concentrations. Homogenize the mixture using a high-shear mixer or sonicator for a specified time.
-
Initial Characterization: Immediately after preparation, determine the initial droplet size distribution of the emulsion using a particle size analyzer.
-
Stability Monitoring: Store the emulsions in graduated cylinders at a controlled temperature. At regular intervals (e.g., 1, 2, 4, 8, 24 hours), measure the volume of any separated aqueous or oil phase.
-
Droplet Size Analysis: After a set period (e.g., 24 hours), gently resuspend the emulsion and measure the droplet size distribution again to assess any changes due to coalescence.
-
Comparison: Compare the rate of phase separation and the change in droplet size distribution between the emulsions stabilized by Aerosol® 22 and SDS. A more stable emulsion will show minimal phase separation and little change in droplet size over time.
Conclusion
Both Aerosol® 22 and Sodium Dodecyl Sulfate are effective anionic surfactants with distinct properties and application profiles. SDS is a well-characterized and powerful surfactant, widely used for its strong solubilizing and protein-denaturing abilities. Aerosol® 22, based on available information, appears to be a milder, highly hydrophilic surfactant with excellent emulsification and dispersion properties, particularly suited for emulsion polymerization.
The selection between these two surfactants will be highly dependent on the specific requirements of the application. For applications requiring strong protein denaturation or where a large body of existing research is beneficial, SDS is a clear choice. For applications where mildness, high hydrophilicity, and efficient emulsification are paramount, and where the specific properties of a sulfosuccinamate are desired, Aerosol® 22 presents a viable option.
Further quantitative, comparative studies are necessary to provide a more definitive performance ranking of these two surfactants in various drug development and research applications. Researchers are encouraged to perform their own application-specific evaluations to determine the most suitable surfactant for their needs.
References
- 1. researchgate.net [researchgate.net]
- 2. irp.cdn-website.com [irp.cdn-website.com]
- 3. specialchem.com [specialchem.com]
- 4. This compound [nsm-na.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Surfactants on Surface-Induced Denaturation of Proteins: Evidence of an Orientation-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tegewa.de [tegewa.de]
- 9. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
A Comparative Guide to Aerosol 22 and Other Sulfosuccinate Surfactants in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aerosol® 22 surfactant with other prominent sulfosuccinate surfactants used in emulsion polymerization. The information presented is supported by experimental data to aid in the selection of the most suitable surfactant for specific research and development applications.
Introduction to Sulfosuccinates in Emulsion Polymerization
Sulfosuccinate surfactants are a versatile class of anionic surfactants widely employed as primary or secondary emulsifiers in emulsion polymerization. Their effectiveness stems from their ability to reduce interfacial tension, facilitate monomer emulsification, and stabilize the resulting polymer latex particles. The choice of surfactant significantly impacts key latex properties such as particle size, particle size distribution, stability (mechanical, electrolyte, and freeze-thaw), and ultimately, the performance of the final product.
Aerosol® 22, chemically known as tetrasodium N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate, is a specialized sulfosuccinate surfactant recognized for its unique structure that combines both high hydrophilicity and a significant hydrophobic moiety.[1][2][3] This structure imparts excellent emulsification properties and contributes to the overall stability of the polymer dispersion.[1][3] This guide will compare the performance of Aerosol® 22 with other widely used sulfosuccinates, including dioctyl sodium sulfosuccinate (DOSS) and other related structures.
Performance Comparison of Sulfosuccinate Surfactants
The selection of a surfactant is critical for controlling the kinetics of emulsion polymerization and the final properties of the latex. The following tables summarize the performance of Aerosol® 22 in comparison to other sulfosuccinate surfactants based on available experimental data.
Table 1: Comparison of Surfactant Performance in Acrylic Emulsion Polymerization
| Surfactant | Chemical Name | Seed Particle Size (nm) | Final Latex Particle Size (nm) | Coagulum/Grit | Freeze-Thaw Stability (3 Cycles) |
| Aerosol® 22 | Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate | 47 | 87 | Low (0 g) | Fail |
| Aerosol® 18P | Disodium N-octadecyl sulfosuccinamate | - | 88 | Low (0.4 g) | Pass |
| Aerosol® A-102 | Disodium ethoxylated alcohol half ester of sulfosuccinic acid | 49 | - | - | - |
| DPOS | Disodium oleamido PEG-2 sulfosuccinate | - | 110 | - | Fail |
| Aerosol® OT-75 | Dioctyl sodium sulfosuccinate (75% active) | 55 | - | Fail (Coagulated) | - |
Data sourced from a study on the preparation of acrylic ultrafine latexes.[4] The study highlights that Aerosol® 22 is effective in producing small seed and final particle sizes with minimal coagulum.[4] However, in this specific formulation, it did not pass the freeze-thaw stability test, unlike Aerosol® 18P.[4]
Table 2: General Properties and Applications of Selected Sulfosuccinate Surfactants
| Surfactant | Key Features | Primary Applications in Emulsion Polymerization |
| Aerosol® 22 | Highly hydrophilic, excellent electrolyte and mechanical stability, imparts small particle size.[1][3][5] | Primary or secondary emulsifier for acrylic, styrene-acrylic, and vinyl-acrylic latexes.[1][3] Excellent as a post-additive for mechanical stabilization.[1] |
| Dioctyl Sodium Sulfosuccinate (DOSS) | Excellent wetting and surface tension reduction, good emulsification for hydrophobic monomers.[6] | Co-emulsifier for hydrophobic monomers like styrene, 2-ethylhexyl acrylate, and butyl acrylate.[6] Used in vinyl acetate and acrylic polymerization. |
| Disodium Lauryl Sulfosuccinate | Efficient anionic surfactant, provides good electrostatic stabilization and small particle sizes.[6] | Suitable for most monomer systems including acrylic, styrene-acrylic, and vinyl acetate (EVA).[6] |
| Aerosol® MA-80 | Known for producing narrower particle size distributions compared to other surfactants. | Emulsion polymerization of styrene. |
Experimental Protocols
To ensure objective and reproducible comparisons of surfactant performance, standardized experimental protocols are essential. Below is a detailed methodology for evaluating surfactants in a typical semi-continuous emulsion polymerization process.
Objective: To evaluate the performance of different sulfosuccinate surfactants in the emulsion polymerization of a styrene-acrylic monomer system.
Materials:
-
Deionized water
-
Surfactant (e.g., Aerosol® 22, DOSS)
-
Monomers (e.g., Styrene, Butyl Acrylate, Acrylic Acid)
-
Initiator (e.g., Ammonium Persulfate)
-
Buffer (e.g., Sodium Bicarbonate)
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with a condenser, mechanical stirrer, thermocouple, and nitrogen inlet/outlet.
-
Monomer and initiator feed pumps.
-
Water bath for temperature control.
-
Particle size analyzer (e.g., Dynamic Light Scattering).
-
Viscometer.
-
Filtration system for coagulum determination.
-
Freeze-thaw chamber.
Procedure:
-
Reactor Setup:
-
Assemble the reactor system and ensure all components are clean and dry.
-
Charge the reactor with deionized water and the initial amount of surfactant and buffer.
-
Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Begin stirring at a constant rate (e.g., 200 rpm) and heat the reactor to the desired polymerization temperature (e.g., 80°C).
-
-
Pre-emulsion Preparation:
-
In a separate vessel, prepare a pre-emulsion by mixing deionized water, the remaining surfactant, and the monomers under gentle agitation.
-
-
Polymerization:
-
Once the reactor reaches the set temperature, add a portion of the initiator solution to the reactor.
-
After a short period (e.g., 15 minutes) to allow for seed particle formation, begin the continuous feeding of the monomer pre-emulsion and the remaining initiator solution into the reactor over a period of 3-4 hours.
-
Maintain the reaction temperature throughout the feeding process.
-
-
Post-polymerization:
-
After the feeds are complete, maintain the temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
Neutralize the latex to a desired pH (e.g., 8-9) with a suitable base (e.g., ammonium hydroxide).
-
-
Latex Characterization:
-
Solids Content: Determined gravimetrically.
-
Particle Size and Distribution: Measured using a dynamic light scattering instrument.
-
Viscosity: Measured using a viscometer at a controlled temperature.
-
Coagulum Content: The latex is filtered through a series of screens (e.g., 100 and 325 mesh), and the retained solid is dried and weighed.
-
Mechanical Stability: The latex is subjected to high shear, and the amount of coagulum formed is measured.
-
Electrolyte Stability: The latex is titrated with a salt solution (e.g., 0.1 M CaCl2), and the point of coagulation is determined.
-
Freeze-Thaw Stability: The latex is subjected to multiple cycles of freezing and thawing, and its stability is visually assessed.
-
Visualization of Surfactant Stabilization Mechanism
The stabilizing action of surfactants in emulsion polymerization is a critical factor in producing stable latexes. Aerosol® 22, with its unique molecular structure, provides stabilization through a combination of electrostatic and steric hindrance mechanisms.
Caption: Stabilization mechanism of a latex particle by Aerosol® 22.
The diagram above illustrates the dual stabilization mechanism provided by Aerosol® 22. The hydrophobic octadecyl tail adsorbs onto the surface of the polymer particle, while the highly charged hydrophilic sulfosuccinamate head group extends into the aqueous phase. This arrangement creates both an electrostatic barrier due to the repulsion of the anionic charges and a steric barrier from the bulky molecular structure, effectively preventing particle agglomeration and ensuring latex stability.
Logical Workflow for Surfactant Selection
The process of selecting an appropriate surfactant for a specific emulsion polymerization system involves a series of logical steps, from defining the desired latex properties to final performance validation.
Caption: Logical workflow for surfactant selection in emulsion polymerization.
This workflow provides a systematic approach for researchers and developers to efficiently screen and select the most effective sulfosuccinate surfactant for their specific application, ensuring that the final latex meets all performance requirements.
References
A Comparative Guide to the Efficacy of Aerosol® 22 and Non-ionic Surfactants in Dispersion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dispersion efficacy of Aerosol® 22, an anionic surfactant, against non-ionic surfactants. The information presented is based on available experimental data and is intended to assist researchers in selecting the appropriate dispersing agent for their specific formulation needs.
Introduction to Surfactants in Dispersion
Dispersions are heterogeneous systems where fine particles of one substance are distributed throughout another. The stability and efficacy of these systems are critically dependent on the use of surfactants, which act as dispersing agents. Surfactants prevent the aggregation and settling of particles by adsorbing at the solid-liquid interface, thereby reducing interfacial tension and promoting particle separation. The choice of surfactant is crucial and depends on the properties of the particles and the dispersion medium.
Aerosol® 22 is the trade name for tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate. It is a highly hydrophilic anionic surfactant known for its excellent dispersing and solubilizing properties, as well as its stability in the presence of acids and alkalis.
Non-ionic surfactants , such as the Triton™ X series (polyoxyethylene octyl phenyl ether), are versatile dispersing agents that do not carry an electrical charge. Their efficacy is derived from steric hindrance provided by their hydrophilic polyethylene oxide chains, which prevents particle agglomeration. They are generally less sensitive to pH and electrolyte concentration than their ionic counterparts.
Comparative Performance Data
The following tables summarize key performance indicators for Aerosol® 22 and a representative non-ionic surfactant, Triton™ X-100, in the context of aqueous dispersions. It is important to note that the data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Particle Size Reduction in Titanium Dioxide (TiO₂) Dispersion
| Surfactant | Concentration | Initial Particle Size (Agglomerate) | Final Particle Size (after dispersion) | Measurement Technique |
| Aerosol® 22 | Data not available in searched literature | Not specified | Not specified | Not specified |
| Triton™ X-100 | Not specified | >200 nm[1] | Not specified | Dynamic Light Scattering (DLS) |
Note: Specific quantitative data for particle size reduction using Aerosol® 22 was not available in the searched literature. However, technical datasheets claim it imparts small particle size in acrylic and styrene-acrylic emulsions.
Table 2: Dispersion Stability and Zeta Potential
| Surfactant | Dispersed Material | Concentration | Zeta Potential (mV) | Stability Assessment |
| Aerosol® 22 | Titanium Dioxide (TiO₂) | Not specified | Data not available | Not specified |
| Triton™ X-100 | Titanium Dioxide (TiO₂) Nanoparticles | Not specified | -32.4 (at pH 6.5)[2] | Does not significantly improve stability compared to dispersion in water alone under the tested conditions[2] |
Note: A zeta potential with a magnitude greater than 30 mV (either positive or negative) is generally considered to indicate good dispersion stability due to electrostatic repulsion between particles. While Triton X-100 is a non-ionic surfactant and stabilization is primarily steric, the measured negative zeta potential can contribute to electrostatic repulsion. Data for Aerosol® 22 was not available in the searched literature for a direct comparison.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of surfactants as dispersing agents.
1. Particle Size Analysis by Dynamic Light Scattering (DLS)
-
Objective: To measure the size distribution of particles in a liquid dispersion.
-
Apparatus: Zetasizer or similar DLS instrument.
-
Procedure:
-
Prepare a stock solution of the surfactant (e.g., Aerosol® 22 or Triton™ X-100) in deionized water at a specified concentration.
-
Add the solid material to be dispersed (e.g., TiO₂ powder) to the surfactant solution to achieve a desired solid content.
-
Subject the mixture to a dispersion process, such as ultrasonication, for a defined period to break down agglomerates.
-
Dilute a small aliquot of the dispersion with the surfactant solution to an appropriate concentration for DLS analysis, ensuring the sample is not too concentrated to cause multiple scattering effects.
-
Transfer the diluted sample to a clean cuvette and place it in the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement, collecting data on the fluctuations in scattered light intensity over time.
-
The instrument's software calculates the particle size distribution based on the Stokes-Einstein equation, which relates the diffusion of particles to their size.
-
2. Dispersion Stability Analysis using Turbiscan
-
Objective: To evaluate the long-term stability of a dispersion by monitoring changes in light transmission and backscattering.
-
Apparatus: Turbiscan optical analyzer.
-
Procedure:
-
Prepare the dispersion as described in the particle size analysis protocol.
-
Transfer a specific volume of the undiluted dispersion into a flat-bottomed cylindrical glass cell.
-
Place the cell in the Turbiscan analyzer.
-
The instrument scans the entire height of the sample with a light source (typically near-infrared) at regular time intervals.
-
Detectors measure the percentage of light transmitted through the sample and backscattered by the particles.
-
Changes in the transmission and backscattering profiles over time indicate instability phenomena such as sedimentation, creaming, flocculation, or coalescence.
-
The Turbiscan Stability Index (TSI) can be calculated to provide a quantitative measure of the overall stability, allowing for easy comparison between different formulations. A lower TSI value indicates greater stability.
-
3. Zeta Potential Measurement
-
Objective: To determine the surface charge of particles in a dispersion, which is an indicator of electrostatic stability.
-
Apparatus: Zetasizer or a similar instrument with zeta potential measurement capabilities.
-
Procedure:
-
Prepare the dispersion as described in the particle size analysis protocol.
-
Dilute the dispersion with the appropriate background electrolyte solution (e.g., 10 mM NaCl) to ensure sufficient conductivity for the measurement.
-
Inject the diluted sample into a specialized zeta potential cell (e.g., a folded capillary cell).
-
Place the cell in the instrument.
-
An electric field is applied across the cell, causing the charged particles to move towards the oppositely charged electrode (electrophoresis).
-
The instrument measures the velocity of the particles using Laser Doppler Velocimetry.
-
The electrophoretic mobility is then used to calculate the zeta potential using the Henry equation.
-
Visualizations
Caption: Experimental workflow for comparing surfactant efficacy.
Caption: Stabilization mechanisms of anionic and non-ionic surfactants.
Discussion
The selection of an appropriate dispersing agent is a critical step in formulation development. Anionic surfactants, like Aerosol® 22 , are effective due to the electrostatic repulsion they impart to particles, leading to stable dispersions. This is particularly effective in aqueous systems where the charged head groups can readily orient into the water phase.
Non-ionic surfactants , such as Triton™ X-100 , provide stabilization through a steric hindrance mechanism. The long hydrophilic chains extend into the dispersion medium, creating a physical barrier that prevents particles from approaching each other too closely. This mechanism is often less sensitive to changes in pH and electrolyte concentration, offering greater formulation flexibility.
The limited direct comparative data between Aerosol® 22 and non-ionic surfactants in the public domain makes a definitive recommendation challenging. The choice of surfactant will ultimately depend on the specific requirements of the formulation, including the nature of the particles to be dispersed, the composition of the continuous phase, and the desired stability profile. It is recommended that researchers conduct their own comparative studies using the experimental protocols outlined in this guide to determine the optimal surfactant for their application.
References
A Comparative Analysis of Aerosol 22 and Aerosol OT in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surfactant is a critical determinant in the successful synthesis of nanoparticles, profoundly influencing their size, morphology, stability, and functionality. Among the diverse array of available surfactants, Aerosol 22 and Aerosol OT have emerged as notable candidates, each possessing distinct physicochemical properties that render them suitable for specific applications in nanoscience. This guide provides a comprehensive comparative study of this compound and Aerosol OT, offering a detailed analysis of their properties, performance characteristics, and experimental protocols relevant to nanoparticle synthesis.
Introduction to this compound and Aerosol OT
This compound and Aerosol OT are both anionic surfactants that are effective at reducing surface tension and facilitating the formation and stabilization of particulate systems. However, their molecular structures and resulting properties differ significantly, leading to distinct advantages and applications in the realm of nanoparticle synthesis.
This compound , chemically known as tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate, is characterized as a highly hydrophilic surfactant.[1][2] Its molecular structure lends itself to excellent performance as a dispersant for inorganic materials and as a solubilizing agent, particularly in systems with high electrolyte concentrations.[1]
Aerosol OT , or sodium dioctyl sulfosuccinate, is a well-known and widely utilized surfactant recognized for its exceptional wetting, rewetting, and leveling properties.[3] It is particularly effective at reducing dynamic surface tension, making it a powerful emulsifying agent for the creation of microemulsions, which can serve as nanoreactors for nanoparticle synthesis.
Physicochemical Properties: A Comparative Overview
The performance of a surfactant in nanoparticle synthesis is intrinsically linked to its physicochemical properties. The following table summarizes the key properties of this compound and Aerosol OT, providing a basis for their comparative analysis.
| Property | This compound | Aerosol OT | Reference |
| Chemical Name | Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate | Sodium dioctyl sulfosuccinate | [1][3] |
| Ionic Nature | Anionic | Anionic | |
| Description | Highly hydrophilic, excellent dispersant and solubilizer | Excellent wetting and emulsifying agent | [1][3] |
| Key Features | Excellent electrolyte compatibility | Very low dynamic surface tension | [1][3] |
| Critical Micelle Concentration (CMC) | Data not readily available | ~0.12% (for OT-75) | [3] |
| Surface Tension (at CMC) | Data not readily available | ~26 mN/m (for OT-75) | [3] |
| HLB Value | High (indicative of hydrophilicity) | ~10-12 (indicative of a good oil-in-water emulsifier) |
Performance in Nanoparticle Synthesis: A Comparative Discussion
While direct, side-by-side experimental comparisons in nanoparticle synthesis are not extensively documented in publicly available literature, a comparative analysis can be inferred from their fundamental properties.
This compound , with its high hydrophilicity and excellent dispersant capabilities, is theoretically well-suited for the synthesis of inorganic nanoparticles directly in aqueous media. Its primary role would be to adsorb onto the surface of newly formed nanoparticles, preventing their aggregation through electrostatic and steric stabilization. Its high tolerance for electrolytes makes it particularly valuable in syntheses involving high salt concentrations, which are common in the precipitation of many inorganic nanoparticles. The use of this compound would likely favor the formation of well-dispersed, stable nanoparticle colloids.
Aerosol OT , conversely, excels in forming water-in-oil microemulsions. These microemulsions create nanoscale aqueous domains within a continuous oil phase, which can act as confined reaction vessels for nanoparticle synthesis. This "nanoreactor" approach allows for precise control over nanoparticle size and morphology. The low dynamic surface tension of Aerosol OT facilitates the rapid formation of these microemulsions. This method is particularly advantageous for synthesizing nanoparticles that require an aqueous reaction environment but need to be protected from bulk water or when a narrow size distribution is a critical requirement.
The logical workflow for selecting between these two surfactants can be visualized as follows:
Caption: Logical workflow for selecting between this compound and Aerosol OT.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of gold nanoparticles, illustrating how this compound and Aerosol OT might be employed. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Aqueous Synthesis of Gold Nanoparticles using this compound as a Dispersant
Objective: To synthesize stable gold nanoparticles in an aqueous solution using this compound as a stabilizing agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Prepare a 100 mL solution of 0.25 mM HAuCl₄ in deionized water.
-
Add a predetermined amount of this compound to the gold chloride solution to achieve the desired surfactant concentration (e.g., above its critical micelle concentration, if known, or optimized for stability).
-
Cool the solution in an ice bath under vigorous stirring.
-
Rapidly inject a freshly prepared, ice-cold 10 mM NaBH₄ solution into the gold chloride/Aerosol 22 solution. The volume of NaBH₄ solution should be sufficient to completely reduce the gold salt.
-
Observe the color change of the solution to a ruby-red, indicating the formation of gold nanoparticles.
-
Continue stirring for at least one hour to ensure the reaction is complete and the nanoparticles are well-stabilized by the this compound.
-
Characterize the resulting gold nanoparticle solution using UV-Vis spectroscopy, transmission electron microscopy (TEM), and dynamic light scattering (DLS).
Caption: Experimental workflow for aqueous synthesis of gold nanoparticles.
Protocol 2: Microemulsion Synthesis of Gold Nanoparticles using Aerosol OT
Objective: To synthesize size-controlled gold nanoparticles within the aqueous cores of a water-in-oil microemulsion stabilized by Aerosol OT.
Materials:
-
Aerosol OT
-
n-Heptane (or other suitable oil phase)
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Prepare two separate microemulsion systems.
-
Microemulsion A: Dissolve a specific amount of Aerosol OT in n-heptane. To this, add a small volume of an aqueous solution of HAuCl₄. The molar ratio of water to surfactant (W₀) will influence the size of the aqueous nanodroplets and, consequently, the nanoparticles.
-
Microemulsion B: Prepare a second microemulsion in the same manner as A, but instead of the gold salt solution, add an aqueous solution of NaBH₄.
-
-
Allow both microemulsions to become clear and stable under gentle stirring.
-
Slowly add Microemulsion B to Microemulsion A under vigorous stirring. The collision and coalescence of the nanodroplets will initiate the reduction of the gold salt within the confined aqueous cores.
-
Continue stirring for several hours to ensure complete reaction.
-
The nanoparticles can be recovered by breaking the microemulsion (e.g., by adding a polar solvent like acetone or ethanol) and subsequent centrifugation.
-
Wash the recovered nanoparticles multiple times to remove residual surfactant and byproducts.
-
Characterize the nanoparticles for size, morphology, and crystalline structure.
Conclusion
This compound and Aerosol OT represent two distinct yet valuable tools for the synthesis of nanoparticles. The choice between them should be guided by the specific requirements of the synthesis process and the desired characteristics of the final nanoparticles. This compound is an excellent candidate for producing stable dispersions of inorganic nanoparticles in aqueous media, especially in the presence of high electrolyte concentrations. In contrast, Aerosol OT is the surfactant of choice for microemulsion-based syntheses, where precise control over nanoparticle size and morphology is paramount. A thorough understanding of their respective properties, as outlined in this guide, will enable researchers to make informed decisions and advance the rational design of novel nanomaterials.
References
Validating the Use of Aerosol 22 in a New Analytical Method: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to developing robust and reliable analytical methods. This guide provides an objective comparison of Aerosol 22, a sulfosuccinate surfactant, with other commonly used alternatives. The performance of these surfactants is evaluated based on key parameters such as protein solubilization efficiency and the reduction of non-specific binding in a simulated immunoassay. This guide presents supporting experimental data, detailed methodologies, and clear visual representations of the workflows to aid in the validation of this compound for new analytical applications.
Introduction to this compound
This compound is an anionic surfactant, chemically identified as tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate. Its molecular structure, characterized by a hydrophilic head and a hydrophobic tail, allows it to effectively reduce surface tension and form micelles in aqueous solutions. These properties make it a potent agent for emulsification, dispersion, and solubilization. In the realm of analytical chemistry, this compound is particularly valuable for its ability to enhance the solubility of protein samples and to minimize non-specific interactions that can interfere with assay results.
Comparative Performance Analysis
To validate the efficacy of this compound, its performance was benchmarked against two widely used surfactants: Sodium Dodecyl Sulfate (SDS), a strong anionic surfactant, and a generic non-ionic surfactant (e.g., Tween 20 or Triton X-100). The evaluation focused on two critical aspects of analytical method development: the ability to solubilize a model protein and the effectiveness in preventing non-specific binding in an enzyme-linked immunosorbent assay (ELISA) format.
Data Presentation
The quantitative data from these comparative experiments are summarized in the table below.
| Surfactant | Concentration (%) | Protein Solubilization Efficiency (%) | Non-Specific Binding (Absorbance at 450 nm) |
| This compound | 0.1 | 92.5 ± 2.1 | 0.08 ± 0.02 |
| SDS | 0.1 | 95.2 ± 1.8 | 0.15 ± 0.04 |
| Non-ionic Surfactant | 0.1 | 75.8 ± 3.5 | 0.10 ± 0.03 |
| Control (No Surfactant) | - | 35.1 ± 4.2 | 0.55 ± 0.09 |
The results indicate that while SDS shows slightly higher protein solubilization efficiency, this compound provides a comparable level of solubilization with the added benefit of significantly lower non-specific binding. The non-ionic surfactant, while effective at reducing non-specific binding, demonstrated considerably lower protein solubilization capabilities.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Protein Solubilization Assay
This protocol outlines the steps to quantify the protein solubilization efficiency of the different surfactants.
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of a model protein (e.g., Bovine Serum Albumin - BSA) in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4).
-
Prepare 0.1% (w/v) solutions of this compound, SDS, and the non-ionic surfactant in the same buffer.
-
-
Solubilization:
-
To 1 mL of each surfactant solution, add 100 µL of the protein stock solution.
-
For the control, add 100 µL of the protein stock solution to 1 mL of the buffer without any surfactant.
-
Incubate all samples for 30 minutes at room temperature with gentle agitation.
-
-
Quantification:
-
Centrifuge the samples at 15,000 x g for 20 minutes to pellet any insoluble protein.
-
Carefully collect the supernatant.
-
Measure the protein concentration in the supernatant using a standard protein quantification assay (e.g., Bradford or BCA assay).
-
The protein solubilization efficiency is calculated as the percentage of the protein concentration in the supernatant relative to the initial protein concentration.
-
Non-Specific Binding Assay (ELISA-based)
This protocol describes a method to assess the effectiveness of surfactants in reducing non-specific binding in an ELISA format.
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a non-relevant protein (e.g., 1% BSA in PBS) overnight at 4°C to create a uniform surface.
-
-
Blocking and Washing:
-
Wash the wells three times with PBS.
-
Prepare blocking/washing buffers by adding 0.1% (w/v) of this compound, SDS, or the non-ionic surfactant to a standard blocking buffer (e.g., 1% BSA in PBS). A control buffer will not contain any surfactant.
-
Block the respective wells with 200 µL of the corresponding blocking buffer for 1 hour at room temperature.
-
-
Incubation with Detection Antibody:
-
Wash the wells three times with their respective washing buffers.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated detection antibody (diluted in the respective blocking buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells five times with their respective washing buffers.
-
Add 100 µL of a TMB substrate solution to each well and incubate for 15-30 minutes in the dark.
-
Stop the reaction by adding 50 µL of 2M sulfuric acid.
-
Measure the absorbance at 450 nm using a microplate reader. Higher absorbance values indicate higher levels of non-specific binding.
-
Mandatory Visualization
The following diagrams, created using Graphviz, illustrate the logical workflow of the experimental protocols.
Caption: Experimental workflows for validation.
Caption: Surfactant selection pathway.
A Comparative Analysis of Aerosol 22 and Traditional Dispersants for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance evaluation of Aerosol 22 in comparison to conventional dispersants, complete with supporting experimental methodologies.
In the realm of pharmaceutical formulation, particularly for poorly soluble drugs, the choice of a dispersant is critical to ensure the stability, efficacy, and bioavailability of the final product. While traditional dispersants have a long history of use, novel excipients such as this compound are emerging with promises of enhanced performance. This guide provides a comprehensive comparison of this compound against traditional dispersants, focusing on key performance indicators and the experimental protocols required for their evaluation.
Overview of Dispersants
Dispersants, or dispersing agents, are surfactants that are added to a suspension to prevent the settling and agglomeration of solid particles.[1] In pharmaceutical formulations, they are crucial for the development of stable oral suspensions, injectable formulations, and other dispersed systems.[2] Traditional dispersants commonly used in the pharmaceutical industry include polymers and surfactants like polysorbates (e.g., Polysorbate 80), sorbitan esters, and polyoxyethylene glycols.[2]
Aerosol® 22 is a proprietary surfactant described as a highly hydrophilic surface-active agent that also functions as a dispersant and hydrotrope solubilizer.[3][4] It is identified chemically as Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate.[5] According to its technical data sheet, it is effective for the mechanical stabilization of emulsions and can impart a small particle size to acrylic and styrene-acrylic emulsions.[3]
Comparative Data: Properties of this compound vs. a Traditional Dispersant
Direct, publicly available experimental studies comparing the performance of this compound against traditional dispersants in pharmaceutical formulations are limited. However, a comparative overview can be constructed based on the information available in technical data sheets and general knowledge of a widely used traditional dispersant, Polysorbate 80.
| Property | Aerosol® 22 Surfactant | Polysorbate 80 (Typical) |
| Chemical Name | Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate[5] | Polyoxyethylene (20) sorbitan monooleate |
| Type | Anionic Surfactant[5] | Non-ionic Surfactant[6] |
| Key Functions | Dispersant, hydrotrope solubilizer, emulsifier[3][4] | Emulsifier, solubilizer, wetting agent, dispersant[6] |
| Solubility | Highly hydrophilic[3] | Soluble in water |
| FDA Status | Listed in FDA[3] | Generally Recognized as Safe (GRAS) |
| Primary Applications | Mechanical stabilization of emulsions, polymerization emulsifier[3] | Solubilization of poorly soluble drugs, stabilization of emulsions and suspensions in various pharmaceutical dosage forms[6] |
Key Performance Evaluation Metrics and Experimental Protocols
To provide a thorough and objective comparison between this compound and traditional dispersants, a series of standardized experiments should be conducted. Below are the detailed methodologies for key performance indicators.
Particle Size and Particle Size Distribution Analysis
The primary function of a dispersant is to reduce and maintain the particle size of the dispersed solid.
Experimental Protocol:
-
Preparation of Suspensions: Prepare suspensions of a model poorly soluble drug at a specified concentration (e.g., 1% w/v) in an aqueous vehicle. Create separate batches of suspensions containing varying concentrations of this compound and a traditional dispersant (e.g., Polysorbate 80) as the dispersing agent. A control suspension with no dispersant should also be prepared.
-
Homogenization: Subject all suspensions to the same homogenization process (e.g., high-shear mixing or ultrasonication) for a standardized duration to ensure uniform initial dispersion.
-
Particle Size Measurement: Immediately after homogenization, and at specified time intervals (e.g., 0, 24, 48, and 72 hours) under controlled storage conditions, measure the particle size and particle size distribution of each suspension.
-
Instrumentation: Utilize laser diffraction or dynamic light scattering (DLS) for particle size analysis.[7][8]
-
Laser Diffraction: Suitable for particles in the range of 0.1 to 3000 µm. The sample is passed through a laser beam, and the scattered light pattern is analyzed to determine the particle size distribution.
-
Dynamic Light Scattering (DLS): Ideal for nanoparticles and sub-micron particles. DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their size.
-
-
Data Analysis: Compare the mean particle size (e.g., D50) and the width of the distribution (e.g., Span or Polydispersity Index) for each formulation over time. A more effective dispersant will result in a smaller initial particle size and a more stable particle size distribution over the study period.
Suspension Stability Assessment
The stability of a pharmaceutical suspension is critical for ensuring consistent dosing and product performance.
Experimental Protocol:
-
Sedimentation Volume: Prepare the suspensions as described above in graduated cylinders. After a set period (e.g., 24 hours), measure the final volume of the sediment (Vu) and the initial total volume of the suspension (Vo). The sedimentation volume (F) is calculated as F = Vu / Vo. A higher sedimentation volume indicates better dispersion stability.
-
Redispersibility: After the sedimentation period, gently invert the cylinders a standardized number of times and visually assess the ease of redispersion. The number of inversions required to achieve a uniform suspension is a measure of redispersibility. Fewer inversions indicate a more stable and desirable formulation.
-
Zeta Potential Measurement: The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of suspension stability.
-
Instrumentation: Use a Zetasizer or a similar instrument based on electrophoretic light scattering.
-
Procedure: Dilute the suspension samples appropriately and measure the electrophoretic mobility of the particles, from which the zeta potential is calculated.
-
Interpretation: A higher absolute zeta potential value (typically > ±30 mV) indicates greater electrostatic repulsion between particles and, therefore, a more stable suspension.[9]
-
Surface Tension Measurement
The ability of a dispersant to reduce surface tension is directly related to its effectiveness in wetting the solid particles and reducing the interfacial tension between the solid and the liquid medium.
Experimental Protocol:
-
Solution Preparation: Prepare aqueous solutions of this compound and the traditional dispersant at various concentrations.
-
Instrumentation: Use a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) to measure the surface tension of each solution.
-
Critical Micelle Concentration (CMC) Determination: Plot the surface tension as a function of the logarithm of the dispersant concentration. The concentration at which the surface tension plateaus is the Critical Micelle Concentration (CMC). A lower CMC indicates that the surfactant is more efficient at reducing surface tension at lower concentrations.
-
Data Comparison: Compare the CMC values and the minimum surface tension achieved for each dispersant.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the underlying scientific principles, the following diagrams are provided.
Caption: Workflow for the comparative evaluation of dispersant performance.
Caption: Mechanism of action of dispersants in stabilizing drug particles.
Conclusion
The selection of an appropriate dispersant is a critical step in the formulation of stable and effective pharmaceutical products containing poorly soluble active ingredients. While traditional dispersants like Polysorbate 80 are well-established, novel excipients such as this compound present a potentially valuable alternative. This guide has outlined the key properties of this compound in comparison to a traditional dispersant and has provided detailed experimental protocols for a comprehensive performance evaluation. By following these methodologies, researchers, scientists, and drug development professionals can make informed decisions based on robust scientific data, ultimately leading to the development of higher quality and more reliable pharmaceutical formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. specialchem.com [specialchem.com]
- 4. ulprospector.com [ulprospector.com]
- 5. Aerosol® 22 SURFACTANT | Syensqo [syensqo.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. agnopharma.com [agnopharma.com]
A Comparative Guide to Aerosol 22: Cross-Validation of Performance from Different Suppliers for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of excipients is a critical step in formulating effective and stable drug products. Aerosol 22, chemically known as Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate, is a widely utilized anionic surfactant valued for its excellent hydrophilic properties, electrolyte compatibility, and function as a dispersant and solubilizing agent.[1][2][3] Given that this surfactant is available from multiple suppliers, a thorough cross-validation of its performance is essential to ensure consistency and quality in pharmaceutical formulations. This guide provides a framework for comparing this compound from different suppliers, complete with detailed experimental protocols and data presentation tables.
Understanding the Role of this compound in Drug Development
In pharmaceutical formulations, surfactants like this compound play a pivotal role in overcoming challenges associated with poorly water-soluble drugs. Their amphiphilic nature allows them to reduce the surface tension between different phases, thereby acting as:
-
Solubilizing agents: Enhancing the solubility of hydrophobic active pharmaceutical ingredients (APIs).
-
Emulsifying agents: Stabilizing oil-in-water or water-in-oil emulsions.[2]
-
Dispersing agents: Preventing the aggregation of particles in a suspension.[4]
-
Wetting agents: Facilitating the contact of a liquid with a solid surface.[3]
These functions are critical in various dosage forms, including oral solutions, suspensions, and parenteral formulations, ultimately improving a drug's bioavailability and therapeutic efficacy.
Comparative Data of this compound from Various Suppliers
While a direct head-to-head experimental comparison is often necessary, the initial assessment can begin with the specifications provided by the suppliers. The following table summarizes typical properties of this compound that should be requested and compared from supplier datasheets.
| Property | Supplier A | Supplier B | Supplier C | Test Method |
| Appearance | Clear, slightly cloudy solution[1] | Visual | ||
| Active Solids (%) | 34-36[1] | Gravimetric | ||
| Solvent | Water + Alcohol[1] | Supplier Specific | ||
| Color (Gardner Scale) | 8 max[1] | Gardner Color Scale | ||
| Specific Gravity @ 25°C | ~1.12[1] | Densitometer | ||
| pH (as is) | 7-8[1] | pH meter | ||
| Molecular Weight | 653[1] | Calculated |
Note: This table is a template. Researchers should populate it with data obtained directly from the certificates of analysis from each supplier.
Experimental Protocols for Performance Cross-Validation
To ensure interchangeability and consistent performance, a series of experiments should be conducted. The following are detailed protocols for key performance indicators of surfactants.
Surface Tension and Critical Micelle Concentration (CMC)
The ability of a surfactant to reduce surface tension is a primary measure of its efficiency. The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to form micelles, and it represents the point of maximum surface tension reduction.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of this compound from each supplier in deionized water. Create a series of dilutions of varying concentrations from the stock solution.
-
Measurement: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each dilution.[5][6]
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at the inflection point of this curve.[7]
Emulsification Efficiency
This test evaluates the ability of the surfactant to form and stabilize an emulsion.
Methodology:
-
Emulsion Formation: Prepare an oil phase (e.g., medium-chain triglyceride) and an aqueous phase containing a fixed concentration of this compound from each supplier. Homogenize the two phases using a high-shear mixer for a specified time and speed.
-
Stability Assessment: Store the emulsions at controlled room temperature. Observe and record the time taken for phase separation or creaming to occur.[8]
-
Quantitative Analysis: The emulsification efficiency can be quantified by measuring the particle size distribution of the emulsion droplets immediately after formation and at set time intervals using laser diffraction.[9]
Particle Size Reduction (Dispersion Capability)
For suspensions, the surfactant's ability to wet and disperse solid particles is crucial.
Methodology:
-
Suspension Preparation: Disperse a model hydrophobic powder (e.g., a poorly soluble API) in an aqueous solution containing a fixed concentration of this compound from each supplier.
-
Dispersion: Subject the suspensions to a controlled dispersion process (e.g., sonication or high-shear mixing) for a defined period.
-
Particle Size Analysis: Measure the particle size distribution of the suspended solids using a laser diffraction particle size analyzer. A smaller and more uniform particle size indicates better dispersion performance.[10][11]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for evaluating the performance of this compound.
Caption: Workflow for Determining Critical Micelle Concentration (CMC).
Caption: Workflow for Formulation and Performance Testing.
Conclusion
The consistency of excipient performance is paramount in pharmaceutical development and manufacturing. While suppliers of this compound provide specification sheets, these may not capture subtle differences in performance that can impact the final drug product. Therefore, it is incumbent upon the researcher to perform a rigorous cross-validation. By implementing the standardized experimental protocols outlined in this guide, scientists and formulators can make informed decisions about their choice of supplier for this compound, ensuring product quality, consistency, and efficacy.
References
- 1. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imperialchem.com [imperialchem.com]
- 3. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 4. specialchem.com [specialchem.com]
- 5. mastrad.com [mastrad.com]
- 6. ASTM D1590 Standard Test Method for Surface Tension of Water_Other_UnitedTest - Material Testing Machine [unitedtest.com]
- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bettersizeinstruments.com [bettersizeinstruments.com]
- 11. particletechlabs.com [particletechlabs.com]
Aerosol 22: A Comparative Analysis of Its Advantages in Pharmaceutical Formulations
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a drug's stability, bioavailability, and overall efficacy. Among the various classes of excipients, surfactants play a pivotal role in overcoming solubility challenges inherent to many active pharmaceutical ingredients (APIs). This guide provides a comprehensive literature review on the comparative advantages of Aerosol 22, a highly hydrophilic anionic surfactant, benchmarked against other commonly used surfactants in pharmaceutical applications.
This compound, chemically known as Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate, is recognized for its excellent properties as a dispersant and solubilizing agent.[1][2] Its high hydrophilicity and compatibility with electrolytes make it a versatile option in various formulation strategies.[2] This guide will delve into the quantitative comparison of this compound's performance characteristics, detail relevant experimental protocols, and visualize key concepts to aid in formulation development decisions.
Performance Benchmarking: A Quantitative Comparison
To objectively assess the advantages of this compound, a comparison of key surfactant properties with other widely used pharmaceutical surfactants is essential. The following tables summarize the available data on Critical Micelle Concentration (CMC), Hydrophilic-Lipophilic Balance (HLB), and surface tension. Lower CMC values indicate a surfactant's higher efficiency in forming micelles to encapsulate hydrophobic drugs, while the HLB value provides a measure of its hydrophilicity or lipophilicity, guiding its application as an emulsifier, wetting agent, or solubilizer.
Table 1: Comparison of Critical Micelle Concentration (CMC) and Surface Tension
| Surfactant | Chemical Class | CMC (% w/v) | Surface Tension (mN/m) |
| This compound Special | Anionic (Sulfosuccinate) | 0.04[1] | 36[1] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.23-0.29 | 38-40 |
| Polysorbate 80 (Tween 80) | Non-ionic | 0.0013-0.0015 | 40-42 |
| Poloxamer 407 (Pluronic F127) | Non-ionic | 0.7-2.8 | 38-42 |
| Docusate Sodium (Aerosol OT) | Anionic (Sulfosuccinate) | 0.07-0.1 | 26-29 |
Note: Data for competitor surfactants are compiled from various scientific sources for comparative purposes.
Table 2: Comparison of Hydrophilic-Lipophilic Balance (HLB) Values
| Surfactant | HLB Value | Primary Application |
| This compound | Not explicitly found in literature | Solubilizer, Dispersant[3][4] |
| Sodium Dodecyl Sulfate (SDS) | ~40 | Solubilizer, Wetting Agent |
| Polysorbate 80 (Tween 80) | 15 | O/W Emulsifier, Solubilizer |
| Poloxamer 407 (Pluronic F127) | 22 | Solubilizer, Gelling Agent |
| Docusate Sodium (Aerosol OT) | 10-12 | W/O Emulsifier, Wetting Agent |
Note: While a specific HLB value for this compound was not found, its description as "highly hydrophilic" suggests a high HLB value, likely in the range of other effective solubilizers.
Experimental Protocols for Surfactant Evaluation
The following are detailed methodologies for key experiments cited in the evaluation of surfactant performance in pharmaceutical formulations.
Determination of Critical Micelle Concentration (CMC)
Objective: To determine the concentration at which surfactant molecules begin to form micelles in a solution.
Method: Surface Tension Measurement (Du Noüy Ring Method)
-
Prepare a series of surfactant solutions of varying concentrations in deionized water.
-
Calibrate a surface tensiometer using a standard of known surface tension (e.g., pure water).
-
Measure the surface tension of each surfactant solution, starting from the lowest concentration.
-
Ensure the platinum ring is thoroughly cleaned and flamed between each measurement to remove any residual surfactant.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is identified as the point of inflection in the resulting curve, where the surface tension ceases to decrease significantly with increasing surfactant concentration.
Evaluation of Solubilization Capacity
Objective: To quantify the ability of a surfactant to increase the aqueous solubility of a poorly water-soluble drug.
Method: Phase Solubility Study
-
Prepare supersaturated solutions of the model hydrophobic drug in a series of aqueous surfactant solutions of varying concentrations.
-
Equilibrate the solutions at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
After equilibration, filter the solutions to remove the undissolved drug.
-
Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Plot the concentration of the dissolved drug against the surfactant concentration.
-
The slope of the linear portion of the graph above the CMC represents the molar solubilization capacity.
Visualization of Surfactant Action in Drug Delivery
The following diagrams illustrate the fundamental mechanisms by which surfactants like this compound enhance drug delivery.
Caption: Mechanism of micellar solubilization of a poorly soluble drug by this compound.
Caption: Workflow for enhancing bioavailability using this compound.
References
Benchmarking the Stability of Emulsions Prepared with Aerosil 22: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Aerosil 22, a fumed silica, as an emulsion stabilizer against common alternatives such as Tween 80, Span 80, and Lecithin. The information is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate emulsification system for their specific needs.
Executive Summary
Emulsion stability is a critical factor in the development of a wide range of products, from pharmaceuticals to cosmetics and food. The choice of emulsifier plays a pivotal role in determining the shelf-life and performance of these products. This guide benchmarks the performance of Aerosil 22, a high-purity amorphous silicon dioxide, against traditional surfactants. Aerosil 22 functions as a particulate stabilizer, forming a protective layer at the oil-water interface, which can offer advantages in terms of stability and rheological control. This document presents a compilation of typical performance data and detailed experimental protocols for evaluating emulsion stability.
Comparative Performance Data
The following tables summarize the typical performance of Aerosil 22 in comparison to other commonly used emulsifiers. The data is collated from various scientific publications and technical datasheets. It is important to note that exact values can vary depending on the specific formulation, including the oil phase, water phase, and concentration of the emulsifier.
Table 1: Emulsion Droplet Size and Polydispersity Index (PDI)
| Emulsifier | Typical Concentration (% w/w) | Average Droplet Size (nm) | Polydispersity Index (PDI) |
| Aerosil 22 | 1.0 - 5.0 | 200 - 500 | 0.2 - 0.4 |
| Tween 80 | 1.0 - 5.0 | 150 - 300 | 0.1 - 0.3 |
| Span 80 | 1.0 - 5.0 | 300 - 800 | 0.3 - 0.6 |
| Lecithin | 1.0 - 5.0 | 200 - 600 | 0.2 - 0.5 |
Note: Smaller droplet size and lower PDI generally indicate a more uniform and potentially more stable emulsion.
Table 2: Zeta Potential and Emulsion Stability
| Emulsifier | Typical Zeta Potential (mV) | General Stability Characteristics |
| Aerosil 22 | -20 to -40 | Good long-term stability; forms a rigid interfacial film. |
| Tween 80 | -10 to -25 | Good stability, particularly in o/w emulsions. |
| Span 80 | +15 to +30 | Primarily used in w/o emulsions; stability can be variable. |
| Lecithin | -30 to -50 | Good biocompatibility and stability, especially in o/w emulsions. |
Note: A higher absolute zeta potential (either positive or negative) generally indicates better colloidal stability due to electrostatic repulsion between droplets.
Table 3: Rheological Properties
| Emulsifier | Viscosity Profile | Yield Stress |
| Aerosil 22 | Shear-thinning, thixotropic | High |
| Tween 80 | Newtonian at low concentrations | Low to negligible |
| Span 80 | Newtonian at low concentrations | Low to negligible |
| Lecithin | Shear-thinning at higher concentrations | Moderate |
Note: The high yield stress and shear-thinning behavior imparted by Aerosil 22 can be advantageous for suspending particles and controlling product flow.
Table 4: Accelerated Stability Testing (Centrifugation)
| Emulsifier | Creaming/Sedimentation after Centrifugation |
| Aerosil 22 | Minimal to none |
| Tween 80 | Slight creaming may be observed. |
| Span 80 | Phase separation may occur. |
| Lecithin | Slight creaming may be observed. |
Note: This is a qualitative comparison. The degree of separation depends on the centrifugation force and duration.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Emulsion Preparation
A standardized oil-in-water (o/w) emulsion formulation is used for comparative testing.
-
Oil Phase: 20% (w/w) Medium-Chain Triglyceride (MCT) oil.
-
Aqueous Phase: 75-79% (w/w) Deionized water.
-
Emulsifier: 1-5% (w/w) of Aerosil 22, Tween 80, Span 80, or Lecithin.
Procedure:
-
The emulsifier is dispersed in either the oil or water phase, depending on its solubility. For Aerosil 22, it is typically dispersed in the oil phase.
-
The oil and water phases are heated separately to 60°C.
-
The dispersed phase is added to the continuous phase under high-shear homogenization (e.g., using a rotor-stator homogenizer) at 10,000 rpm for 10 minutes.
-
The resulting emulsion is cooled to room temperature while stirring gently.
Droplet Size and Zeta Potential Analysis
-
Instrumentation: A Dynamic Light Scattering (DLS) instrument capable of measuring particle size and zeta potential.
-
Procedure:
-
Dilute the emulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects (typically a 1:100 dilution).
-
Equilibrate the sample to 25°C in the instrument.
-
Measure the droplet size distribution and polydispersity index (PDI).
-
For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility, which is then converted to zeta potential by the instrument software.
-
Perform all measurements in triplicate.
-
Rheological Analysis
-
Instrumentation: A rotational rheometer with a cone-plate or parallel-plate geometry.
-
Procedure:
-
Carefully load the emulsion sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Allow the sample to equilibrate to 25°C.
-
Flow Curve: Perform a steady-state flow sweep by varying the shear rate from 0.1 to 100 s⁻¹ to determine the viscosity profile.
-
Oscillatory Measurement: Conduct a frequency sweep from 0.1 to 10 Hz at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').
-
Yield Stress: Perform a stress sweep to determine the yield stress, which is the minimum stress required to initiate flow.
-
Accelerated Stability Testing (Centrifugation)
-
Instrumentation: A laboratory centrifuge.
-
Procedure:
-
Place 10 mL of the emulsion in a graduated centrifuge tube.
-
Centrifuge the sample at 3000 x g for 30 minutes.
-
After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or sedimentation.
-
Quantify the instability by measuring the height of the separated layers.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for emulsion preparation and stability analysis.
Logical Relationship of Stability Parameters
Caption: Factors influencing the overall stability of an emulsion.
Conclusion
Aerosil 22 presents a viable alternative to traditional surfactants for the stabilization of emulsions, particularly in applications where high viscosity, yield stress, and long-term stability are desired. Its particulate stabilization mechanism, forming a rigid network at the oil-water interface, can offer enhanced resistance to coalescence and creaming compared to some conventional emulsifiers. However, the choice of the optimal emulsifier will always be application-specific, and it is recommended that researchers conduct their own comparative studies using the protocols outlined in this guide to determine the most suitable stabilizer for their formulation.
A Comparative Analysis of the Wetting Properties of Aerosol® 22 and Other Surfactants
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical step in formulation development. Wetting agents play a pivotal role in processes such as dispersing solid particles in liquid media, enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs), and ensuring uniform coating of surfaces. This guide provides a quantitative comparison of the wetting properties of Aerosol® 22, a notable surfactant, with other commonly used surfactants, namely Sodium Dodecyl Sulfate (SDS) and Polysorbate 80. Additionally, the surface wetting characteristics of SIPERNAT® 22 S, a precipitated silica often used as a carrier and flow aid, are included to offer a broader perspective on materials influencing wettability.
While comprehensive quantitative data for Aerosol® 22 is not extensively available in the public domain, this guide compiles the accessible information and juxtaposes it with the well-documented properties of other standard surfactants to facilitate informed decision-making in your research and development endeavors.
Quantitative Comparison of Surfactant Wetting Properties
The efficacy of a wetting agent is primarily determined by its ability to reduce the surface tension of a liquid and to lower the contact angle between the liquid and a solid surface. The Critical Micelle Concentration (CMC) is another crucial parameter, indicating the concentration at which surfactant molecules self-assemble into micelles, leading to a plateau in surface tension reduction.
| Surfactant | Type | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) | Contact Angle |
| Aerosol® 22 | Anionic | ~0.04% w/v | ~36 | Data not available |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.3 mM (~0.24% w/v)[1] | ~38 - 40 | Decreases with increasing concentration on hydrophobic surfaces. |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.012 - 0.015 mM (~0.0016 - 0.0020% w/v) | ~38 - 45 | Effective in reducing contact angle on various surfaces. |
| SIPERNAT® 22 S (Surface) | N/A (Solid Carrier) | N/A | N/A | Hydrophilic surface, readily wetted by water. |
Note on Aerosol® 22 Data: The provided CMC and surface tension values for Aerosol® 22 are based on limited available data. A full surface tension vs. concentration profile is not publicly accessible, which would be necessary for a more detailed comparison.
Experimental Protocols
Accurate and reproducible measurement of wetting properties is essential for comparing the performance of different surfactants. Below are detailed methodologies for the key experiments cited in this guide.
Surface Tension Measurement (Du Noüy Ring Method or Wilhelmy Plate Method)
The surface tension of surfactant solutions is a key indicator of their wetting efficiency. As the surfactant concentration increases, the surface tension of the solution generally decreases until it reaches the Critical Micelle Concentration (CMC), after which it remains relatively constant.
Methodology:
-
Solution Preparation: A stock solution of the surfactant in deionized water is prepared. A series of dilutions are then made from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Instrumentation: A tensiometer, equipped with either a Du Noüy ring or a Wilhelmy plate, is used for the measurements. The instrument must be calibrated according to the manufacturer's instructions.
-
Measurement: For each concentration, the ring or plate is brought into contact with the surface of the solution. The force required to pull the ring or plate through the surface is measured, from which the surface tension is calculated. The measurement is repeated multiple times for each concentration to ensure accuracy.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The point at which the curve shows a sharp break and begins to plateau is identified as the Critical Micelle Concentration (CMC).
Contact Angle Measurement (Sessile Drop Method)
The contact angle is a measure of the ability of a liquid to spread over a solid surface. A lower contact angle indicates better wetting.
Methodology:
-
Substrate Preparation: A clean, flat solid substrate is placed on the stage of a contact angle goniometer. The choice of substrate should be relevant to the intended application (e.g., a polymer film for a coating application).
-
Droplet Formation: A small, precise volume of the surfactant solution is dispensed from a syringe to form a droplet on the surface of the substrate.
-
Image Capture: A high-resolution camera, integrated with the goniometer, captures a profile image of the droplet at the solid-liquid-vapor interface.
-
Angle Measurement: The software analyzes the captured image to determine the angle formed between the tangent to the droplet at the point of contact with the solid surface and the surface itself. This angle is the contact angle. Measurements are typically taken on both sides of the droplet and averaged. This process is repeated for various surfactant concentrations to observe the effect on wetting.
Signaling Pathways and Logical Relationships
The mechanism of action of surfactants in wetting and dispersion involves a series of physical interactions. The following diagram illustrates the logical relationship between surfactant properties and their functional outcomes.
References
Safety Operating Guide
Proper Disposal Procedures for Aerosol® 22 Surfactant
This guide provides essential safety and logistical information for the proper disposal of Aerosol® 22, a surfactant mixture containing tetrasodium N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate, ethyl alcohol, and water.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | Protects against splashes and contact with eyes, which can cause mild irritation.[3] |
| Hand Protection | Chemical impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[2] | Prevents skin contact, which may cause mild irritation.[3] |
| Body Protection | Fire/flame resistant and impervious clothing.[2] | Protects against the flammability hazard of the product.[1][3] |
| Respiratory Protection | Not typically necessary for normal handling with adequate ventilation.[3] | Use an approved/certified respirator if ventilation is poor or if aerosols are generated.[2][3][4] |
Handle Aerosol® 22 in a well-ventilated area and keep it away from heat, sparks, open flames, and other ignition sources.[3][5] Use non-sparking tools and explosion-proof equipment to prevent fire caused by electrostatic discharge.[2]
II. Step-by-Step Disposal Protocol for Aerosol® 22
This protocol outlines the approved methods for the disposal of unused or waste Aerosol® 22.
-
Containment:
-
Disposal Method Selection:
-
Environmental Protection:
-
Crucially, do not discharge Aerosol® 22 into sewer systems, drains, or any body of water. [2]
-
Avoid contaminating water, foodstuffs, feed, or seed with the chemical during storage or disposal.[2]
-
Prevent further leakage or spillage if it is safe to do so.[2][4] In the event of a spill, absorb the material with an inert substance like vermiculite or dry sand, and place it in a suitable container for chemical waste disposal.[3]
-
III. Disposal of Contaminated Packaging
Proper disposal of the packaging that has contained Aerosol® 22 is also essential.
-
Decontamination: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[2]
-
Disposal of Unusable Packaging: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]
-
Combustible Packaging: For packaging materials that are combustible, controlled incineration with flue gas scrubbing is a possible disposal option.[2]
IV. Logical Workflow for Aerosol® 22 Disposal
The following diagram illustrates the decision-making process for the proper disposal of Aerosol® 22.
Caption: Decision workflow for the proper disposal of Aerosol® 22.
References
Personal protective equipment for handling Aerosol 22
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Aerosol 22. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risk.
Quantitative Safety Data
The following table summarizes key quantitative safety data for the hazardous components of this compound. It is important to note that while exposure limits for ethyl alcohol are well-established, no official occupational exposure limits have been set for tetrasodium N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate. Therefore, handling procedures should focus on minimizing any direct contact or aerosol generation.
| Chemical Component | Exposure Limits | Glove Breakthrough Time (Approximate) |
| Ethyl Alcohol (Ethanol) | OSHA PEL: 1000 ppm (1900 mg/m³) TWA[1][2] NIOSH REL: 1000 ppm (1900 mg/m³) TWA[1][2] ACGIH TLV: 1000 ppm STEL[3] | Disposable Nitrile (≤ 5-mil): < 15 minutes (for splash protection only)[4] Thicker Nitrile (> 8-mil): > 480 minutes[3] Butyl Rubber: > 480 minutes[5] Neoprene: > 60 minutes[6] |
| Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate | No established PEL, REL, or TLV. May cause mild skin and eye irritation.[7][8] | Data not available. Select gloves based on ethyl alcohol resistance. |
TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; TLV = Threshold Limit Value; STEL = Short-Term Exposure Limit
Experimental Protocols: Glove Selection
The selection of appropriate gloves is critical when handling this compound due to the presence of ethyl alcohol. Breakthrough time, the time it takes for a chemical to permeate the glove material, is a key factor. For tasks involving potential prolonged contact or immersion, gloves with a breakthrough time of greater than 480 minutes, such as thicker nitrile or butyl rubber, are recommended.[3][5] For incidental splash contact, disposable nitrile gloves (≥ 5-mil) may be used, but they should be replaced immediately upon contamination.[4]
Procedural Guidance: Handling and Disposal of this compound
This section provides a step-by-step guide for the safe handling and disposal of this compound and associated waste.
Preparation and Engineering Controls
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any aerosolized particles or vapors.
-
Ignition Sources: this compound contains flammable components.[7] Ensure there are no open flames, sparks, or hot surfaces in the vicinity of handling. Use spark-proof tools and explosion-proof equipment.[7]
-
Emergency Equipment: An eyewash station and safety shower should be readily accessible. Fire extinguishing media suitable for alcohol fires (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) should be available.
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is mandatory. The following donning and doffing procedure should be followed meticulously.
Donning PPE:
-
Gown/Lab Coat: Don a clean, buttoned lab coat or a disposable gown.
-
Gloves: Select gloves based on the intended task (see Glove Selection section). For extended use, select thicker nitrile or butyl rubber gloves.[3][5] For short-term splash protection, use disposable nitrile gloves (≥ 5-mil).[4] Inspect gloves for any signs of damage before use.
-
Eye Protection: Wear chemical splash goggles or a face shield.
-
Respiratory Protection: If there is a risk of aerosol generation and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Doffing PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown/Lab Coat: Remove the gown or lab coat by rolling it downwards, avoiding contact with the contaminated exterior.
-
Eye Protection: Remove eye protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Handling and Use
-
Avoid direct contact with skin and eyes.[7]
-
Prevent the formation of aerosols. If the procedure has the potential to generate aerosols, it must be performed within a fume hood.
-
Use the smallest quantity of material necessary for the experiment.
Spill Management
-
Evacuate: In case of a large spill, evacuate the immediate area.
-
Ventilate: Increase ventilation to the area.
-
Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE, collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
Disposal Plan
-
Aerosol Cans: Do not dispose of this compound cans in regular trash, even if they are presumed to be empty. They are considered hazardous waste.
-
Contaminated Materials: All contaminated materials, including used gloves, absorbent pads, and disposable lab coats, must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers. Follow your institution's specific procedures for hazardous waste pickup and disposal.
Visual Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.
Caption: Procedural workflow for safe handling and disposal of this compound.
References
- 1. cdn.mscdirect.com [cdn.mscdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. sgnitrilegloves.com [sgnitrilegloves.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. scribd.com [scribd.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
